molecular formula C12H9F2NO B1329099 4-(3,4-Difluorophenoxy)aniline CAS No. 383126-84-9

4-(3,4-Difluorophenoxy)aniline

Número de catálogo: B1329099
Número CAS: 383126-84-9
Peso molecular: 221.2 g/mol
Clave InChI: IUXWEGLCUFEKGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3,4-Difluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9F2NO and its molecular weight is 221.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(3,4-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXWEGLCUFEKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649868
Record name 4-(3,4-Difluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383126-84-9
Record name 4-(3,4-Difluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 4-(3,4-Difluorophenoxy)aniline. This compound is of significant interest in medicinal chemistry and materials science due to the presence of the difluorophenoxy moiety, which can impart unique electronic and conformational properties to target molecules. This document outlines a probable synthetic route, detailed experimental protocols, and the expected analytical characterization of the final product, presented in a clear and accessible format for laboratory application.

Core Compound Properties

PropertyValue
CAS Number 383126-84-9
Molecular Formula C₁₂H₉F₂NO
Molecular Weight 221.21 g/mol
Appearance Off-white to light brown solid
Purity Typically ≥98%

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, commencing with a nucleophilic aromatic substitution reaction, followed by the reduction of a nitro intermediate. This synthetic strategy is widely employed for the preparation of diaryl ethers.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction of Nitro Group A 3,4-Difluorophenol F 1-(3,4-Difluorophenoxy)-4-nitrobenzene A->F B 1-Chloro-4-nitrobenzene B->F C Base (e.g., K₂CO₃) C->F D Solvent (e.g., DMF) D->F E Heat E->F I This compound F->I Reduction G Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) G->I H Solvent (e.g., Ethanol/Water) H->I

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(3,4-Difluorophenoxy)-4-nitrobenzene

  • To a solution of 3,4-difluorophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 1-chloro-4-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,4-difluorophenoxy)-4-nitrobenzene.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 1-(3,4-difluorophenoxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization to yield the final product.

Characterization Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques.

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)Aromatic protons will appear in the range of δ 6.7-7.2 ppm. The protons on the aniline ring will likely appear as two doublets, while the protons on the difluorophenoxy ring will show more complex splitting patterns due to fluorine coupling. A broad singlet corresponding to the -NH₂ protons is also expected.
¹³C NMR (CDCl₃, 100 MHz)Aromatic carbons will be observed in the range of δ 110-160 ppm. The carbons directly attached to fluorine will appear as doublets with large coupling constants (JC-F).
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z = 221. An [M+H]⁺ peak at m/z = 222 may also be observed depending on the ionization method used.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹) are expected.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation A Synthesized this compound B Purified Product A->B Column Chromatography / Recrystallization C ¹H NMR B->C D ¹³C NMR B->D E Mass Spectrometry B->E F IR Spectroscopy B->F G Verified Structure C->G D->G E->G F->G

Caption: Workflow for the characterization of this compound.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions. This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and requirements.

A Technical Guide to the Physicochemical Properties of 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Difluorophenoxy)aniline is a substituted diaryl ether amine that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a difluorinated phenyl ring linked to an aminophenyl group via an ether bond, imparts specific electronic and conformational properties that are of significant interest in the design of novel bioactive molecules and functional materials. The fluorination pattern can enhance metabolic stability, binding affinity, and membrane permeability, while the aniline moiety provides a key reactive handle for further synthetic elaboration.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes a summary of known and predicted data, detailed experimental protocols for the determination of key parameters, and logical workflows for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers utilizing this compound in their work.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to a lack of publicly available experimental data for several parameters, computationally predicted values are provided where necessary and are clearly indicated. These predictions offer valuable estimations for experimental design.

PropertyValueSource(s)
Identifiers
CAS Number383126-84-9[1][2]
Molecular FormulaC₁₂H₉F₂NO[1][2]
Molecular Weight221.21 g/mol [1]
General Characteristics
Physical FormSolid, semi-solid, lump, or liquid
Purity (Typical)≥95%
Storage ConditionsKeep in a dark place, sealed in dry, room temp.
Quantitative Properties
Melting PointData not available
Boiling PointData not available
Water SolubilityData not available (Predicted: Low)
pKa (Anilinium Ion)Data not available (Predicted: ~3.5 - 4.5)
logP (Octanol-Water)Data not available (Predicted: ~3.0 - 3.5)

Experimental Protocols

Detailed methodologies for determining the principal physicochemical properties of this compound are provided below. These are generalized standard procedures adaptable for this specific compound.

Melting Point Determination

Apparatus: Mel-Temp or similar capillary melting point apparatus.

Procedure:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass. Tamp the open end of a capillary tube into the powder until 2-3 mm of the sample is packed into the sealed end.

  • Apparatus Setup: Insert the capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find a rough range. Allow the apparatus to cool significantly before the next step.

  • Accurate Determination: Set the apparatus to heat rapidly to about 20 °C below the approximate melting point found. Then, adjust the heating rate to a slow ramp of 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2.0 °C).

Thermodynamic Solubility Determination (Shake-Flask Method)

Apparatus: Analytical balance, vials with screw caps, orbital shaker or rotator, centrifuge, syringe filters (e.g., 0.22 µm PTFE), and a validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer at a specific pH, organic solvents) to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient duration (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifuge the vials at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration using the pre-validated HPLC-UV or other appropriate method. The measured concentration is the thermodynamic solubility.

pKa Determination (Potentiometric Titration)

Apparatus: Calibrated pH meter with an electrode, automatic titrator or manual burette, magnetic stirrer, and a jacketed titration vessel for temperature control.

Procedure:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if sparingly soluble in water. Dilute this solution with water to a known volume to achieve a final concentration of approximately 1-10 mM. The co-solvent percentage should be kept low and constant.

  • Titration Setup: Place the solution in the titration vessel, immerse the pH electrode and the titrant delivery tube. Stir the solution gently. Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration: As this compound is a weak base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve. The pH at the half-equivalence point is equal to the pKa of the conjugate acid (the anilinium ion).

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

Apparatus: Separatory funnel or vials, orbital shaker, centrifuge, and a validated analytical method for quantification (e.g., HPLC-UV).

Procedure:

  • Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water. The concentration should be within the analytical detection limits.

  • Partitioning: Add a known volume of the aqueous stock solution and an equal volume of the water-saturated n-octanol to a vial.

  • Equilibration: Seal the vial and shake it gently on an orbital shaker for several hours to allow for complete partitioning between the two phases. Avoid vigorous shaking that can lead to emulsion formation.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the analyte in each phase (C_octanol and C_water) using a suitable analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is then calculated as: logP = log₁₀(C_octanol / C_water)

Synthetic and Analytical Workflows

Visual diagrams are provided below to illustrate a common synthetic route to this compound and a general workflow for its physicochemical characterization.

Synthesis_Workflow cluster_ullmann Ullmann Condensation Synthesis R1 4-Aminophenol Reaction Reaction Mixture R1->Reaction R2 1-Bromo-3,4-difluorobenzene R2->Reaction Cat Copper(I) Catalyst (e.g., CuI) Ligand (e.g., Phenanthroline) Cat->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent High-Boiling Solvent (e.g., DMF, NMP) Solvent->Reaction Heating Heating (150-210 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Characterization_Workflow cluster_characterization Physicochemical Characterization Workflow cluster_tests Property Determination Start Synthesized & Purified This compound MP Melting Point (Capillary Method) Start->MP Sol Solubility (Shake-Flask) Start->Sol pKa pKa (Potentiometric Titration) Start->pKa logP logP (Shake-Flask) Start->logP Data Compile Data Sheet MP->Data Sol->Data pKa->Data logP->Data Report Technical Guide / Report Data->Report

References

The Versatility of 4-(3,4-Difluorophenoxy)aniline: A Cornerstone in Modern Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the intricate world of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Among these, 4-(3,4-difluorophenoxy)aniline has emerged as a critical building block, particularly in the design of potent and selective kinase inhibitors that form the backbone of many targeted cancer therapies. This technical guide delves into the multifaceted applications of this compound, offering insights for researchers, scientists, and drug development professionals.

The strategic incorporation of the this compound moiety into drug candidates is primarily driven by its ability to engage in key interactions within the ATP-binding pocket of various kinases. The difluorophenoxy group can form crucial hydrogen bonds and hydrophobic interactions, while the aniline portion serves as a versatile anchor for further chemical elaboration, enabling the fine-tuning of a compound's pharmacological profile.

A Scaffold for Potent Kinase Inhibition

This building block is a key component in a number of clinically approved and investigational kinase inhibitors targeting critical nodes in oncogenic signaling pathways. Its utility is showcased in the development of inhibitors for key kinases such as MEK, BRAF, EGFR, and VEGFR-2.

MEK Inhibition: The Trametinib Story

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that, when dysregulated, drives the proliferation of numerous cancers.[1] Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2, prominently features the this compound core.[2] Its clinical success in the treatment of BRAF-mutant melanoma underscores the therapeutic potential unlocked by this scaffold.[3]

MEK_Inhibition_Workflow cluster_synthesis Synthesis of Trametinib cluster_testing Biological Evaluation start This compound intermediate1 Key Intermediate Formation start->intermediate1 Condensation intermediate2 Cyclization Reactions intermediate1->intermediate2 Multi-step process trametinib Trametinib intermediate2->trametinib in_vitro In Vitro Kinase Assay trametinib->in_vitro Testing cell_based Cell-Based Proliferation Assay in_vitro->cell_based in_vivo In Vivo Xenograft Models cell_based->in_vivo

Targeting BRAF, EGFR, and VEGFR-2

Beyond MEK, the this compound scaffold has been instrumental in the development of inhibitors targeting other key kinases. Derivatives have shown significant activity against BRAF, a serine/threonine kinase frequently mutated in melanoma, as well as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial drivers of tumor growth and angiogenesis.[4][5] The adaptability of the aniline moiety allows for the synthesis of diverse libraries of compounds, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against these targets.[6]

Quantitative Analysis of Inhibitory Activity

The potency of kinase inhibitors derived from this compound is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the reported inhibitory activities of representative compounds against their respective kinase targets.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
PyridopyrimidineMEK10.92[2]
PyridopyrimidineMEK21.8[2]
4-AnilinoquinazolineEGFR3.2[7]
4-AnilinoquinazolineVEGFR-2Potent Inhibition[4]
DianilinopyrimidineEGFRwt560 (for compound 4c)[8]

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives.

Cell LineCompound ClassRepresentative IC50 (µM)Reference
A549 (Lung Carcinoma)Dianilinopyrimidine (Compound 4c)0.56[8]
PC-3 (Prostate Cancer)Dianilinopyrimidinen (Compound 4c)2.46[8]
HepG2 (Hepatocellular Carcinoma)Dianilinopyrimidine (Compound 4c)2.21[8]
HepG2 (Hepatocellular Carcinoma)4-Anilinoquinazoline (Compound 6m)8.3[7]

Table 2: Cell-Based Antiproliferative Activity of this compound Derivatives.

Key Signaling Pathways Targeted

The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathways cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_vegf VEGF/VEGFR-2 Pathway RAS RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Trametinib Trametinib Trametinib->MEK VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Anilinoquinazoline 4-Anilinoquinazoline Derivatives Anilinoquinazoline->VEGFR2

Experimental Protocols

The synthesis of kinase inhibitors incorporating the this compound scaffold and the subsequent evaluation of their biological activity involve standardized laboratory procedures.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route to 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with this compound.[9]

Materials:

  • 4-Chloroquinazoline

  • This compound hydrochloride

  • Isopropanol

  • Triethylamine (or other suitable base)

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline (1.0 mmol) and this compound hydrochloride (1.1 mmol).[9]

  • Add isopropanol as the solvent.[9]

  • Add triethylamine (1.5 mmol) to neutralize the hydrochloride salt.[9]

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture to room temperature.[9]

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the mixture under reduced pressure.[9]

  • Purify the crude product by silica gel column chromatography to yield the desired N-(4-(3,4-difluorophenoxy)phenyl)quinazolin-4-amine.[9]

Synthesis_Workflow Reactants 4-Chloroquinazoline + This compound HCl + Base Reaction Reflux in Isopropanol Reactants->Reaction Workup Cooling & Isolation Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Anilinoquinazoline Derivative Purification->Product

In Vitro Kinase Assay (General Protocol)

The inhibitory activity of the synthesized compounds against their target kinases is determined using in vitro kinase assays. These assays typically measure the transfer of phosphate from ATP to a substrate peptide by the kinase.[10][11]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (inhibitor)

  • 96-well plates

  • Luminescence-based detection reagent (e.g., Kinase-Glo®)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells. Include positive (no inhibitor) and blank (no enzyme) controls.[10]

  • Initiate the kinase reaction by adding ATP.[10]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).[10]

  • Stop the reaction and measure the amount of ATP remaining or ADP produced using a luminescence-based detection reagent.[10]

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[12]

Conclusion

This compound has solidified its position as a privileged scaffold in medicinal chemistry, enabling the development of a new generation of targeted therapies. Its favorable physicochemical properties and synthetic tractability have made it a go-to building block for researchers aiming to design potent and selective kinase inhibitors. The continued exploration of novel derivatives based on this core structure holds immense promise for the future of cancer treatment and the broader field of drug discovery.

References

Spectroscopic Profile of 4-(3,4-Difluorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3,4-Difluorophenoxy)aniline, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural characterization of this compound is supported by a range of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and expected IR spectroscopy results.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.13d7.31HAr-H
7.05t7.71HAr-H
6.92-7.02m7.13HAr-H
6.84d8.81HAr-H
6.79t7.41HAr-H
3.79s-3H-NH₂ (exchangeable)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
155.2Ar-C
143.4Ar-C
136.4Ar-C
130.9Ar-C
127.0Ar-C
125.5Ar-C
122.3Ar-C
120.2Ar-C
115.4Ar-C
114.9Ar-C
55.9Ar-C (C-N)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, confirming its molecular weight and elemental composition.

TechniqueIonization Mode[M+H]⁺ (m/z)
ESIPositive214
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200N-H (amine)Symmetric & Asymmetric stretching
3100-3000C-H (aromatic)Stretching
1620-1580C=C (aromatic)Stretching
1520-1480N-H (amine)Bending
1250-1200C-O-C (aryl ether)Asymmetric stretching
1100-1000C-F (aryl fluoride)Stretching

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, the chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data was collected over a mass range that included the expected molecular ion.

Infrared (IR) Spectroscopy

A Fourier-transform infrared (FTIR) spectrometer would be used to record the IR spectrum. The solid sample would be prepared as a KBr (potassium bromide) pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

A Technical Guide to 4-(3,4-Difluorophenoxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Purity, Synthesis, and Analytical Methodologies

Introduction

4-(3,4-Difluorophenoxy)aniline is a substituted aniline derivative that has garnered interest within the pharmaceutical and agrochemical research sectors. Its structural motif, featuring a difluorophenoxy group linked to an aniline core, makes it a valuable building block in the synthesis of more complex molecules, particularly as a scaffold in the development of kinase inhibitors.[1][2] The incorporation of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2] This technical guide provides a comprehensive overview of the commercial availability, purity standards, likely synthetic routes, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Purity

This compound is readily available from a variety of commercial chemical suppliers. For researchers requiring this compound for synthesis or screening purposes, a summary of suppliers and their stated purities is provided below. It is important to note that purity levels can vary between batches and suppliers, and it is always recommended to request a certificate of analysis for lot-specific data.

SupplierStated PurityCAS Number
Sigma-Aldrich95%383126-84-9[3]
Capot Chemical≥ 98%383126-84-9
BLD PharmInformation available upon request (NMR, HPLC, LC-MS, UPLC data)383126-84-9[4]
Santa Cruz BiotechnologyInformation available upon request (refer to Certificate of Analysis)383126-84-9[5]
Sunway Pharm97%383126-84-9

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its structure suggests a synthetic strategy involving the formation of a diaryl ether bond and a carbon-nitrogen bond. The two most probable industrial-scale synthetic routes are the Ullmann condensation and the Buchwald-Hartwig amination.

Representative Synthetic Pathways

A plausible two-step synthesis of this compound can be conceptualized. The first step would involve the formation of the diaryl ether, followed by the introduction of the amino group.

Method 1: Ullmann Condensation followed by Reduction

This pathway would involve the copper-catalyzed coupling of a nitrophenol with a dihalobenzene, followed by the reduction of the nitro group to an amine.

Conceptual Ullmann Condensation Route

Method 2: Buchwald-Hartwig Amination

Alternatively, the synthesis could proceed via a palladium-catalyzed amination of a pre-formed diaryl ether.

Conceptual Buchwald-Hartwig Amination Route
Experimental Protocols

Below are representative, generalized protocols for the key reactions likely involved in the synthesis of this compound. These are illustrative and would require optimization for specific substrates and scales.

Representative Protocol for Ullmann Condensation:

A mixture of 4-nitrophenol, 1,2-difluoro-4-iodobenzene, a copper(I) catalyst (e.g., CuI), and a base (e.g., K2CO3 or Cs2CO3) in a high-boiling polar solvent (e.g., DMF or DMSO) would be heated under an inert atmosphere.[6][7] The reaction progress would be monitored by TLC or HPLC. Upon completion, the reaction mixture would be cooled, diluted with water, and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated. The subsequent reduction of the nitro group to an amine can be achieved using standard methods, such as iron powder in acidic solution or catalytic hydrogenation.

Representative Protocol for Buchwald-Hartwig Amination:

To a reaction vessel under an inert atmosphere would be added 1-bromo-4-(3,4-difluorophenoxy)benzene, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).[8][9] An ammonia surrogate (e.g., benzophenone imine followed by hydrolysis) or an ammonia source would then be added in a suitable solvent (e.g., toluene or dioxane). The reaction mixture would be heated until the starting material is consumed, as monitored by TLC or HPLC. The workup would typically involve filtration, extraction, and purification by column chromatography.[8]

Purification

Purification of the final product is typically achieved through recrystallization or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the solubility of the compound and its impurities. For column chromatography, a solvent system of ethyl acetate and hexanes is commonly employed for aniline derivatives.

Analytical Methodologies

The purity of this compound is primarily assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A generalized reversed-phase HPLC method is suitable for the analysis of substituted anilines.[10]

Typical HPLC Parameters:

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Column Temperature 30 °C

This method can be adapted for specific applications, and for mass spectrometry compatibility, a volatile buffer such as ammonium formate can be used in the mobile phase.[11]

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Acetonitrile/Water) D Inject Sample into HPLC System A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration and Quantification G->H I Purity Determination H->I

General Workflow for HPLC Purity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. While specific spectral data should be obtained from the supplier or through analysis, the expected ¹H NMR spectrum would show signals corresponding to the aromatic protons on both phenyl rings and the amine protons. The ¹³C NMR would show distinct signals for each carbon atom, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns. Several suppliers, such as ChemicalBook and Capot Chemical, may provide NMR spectra upon request.[12][13]

Applications in Drug Development

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are prominent in the design of protein kinase inhibitors.[14][15][16] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The this compound moiety can serve as a key building block for the "aniline" portion of these inhibitors, with the difluorophenoxy group potentially forming important interactions within the kinase active site and enhancing drug-like properties.[17]

Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Therefore, inhibitors targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are important therapeutic agents.[14]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling PhosphoSubstrate->Signaling Proliferation Cell Proliferation, Survival, etc. Signaling->Proliferation Inhibitor Anilino-based Kinase Inhibitor (derived from this compound) Inhibitor->RTK Inhibition

Mechanism of Action for Anilino-based Kinase Inhibitors

Conclusion

This compound is a commercially accessible and important building block for the synthesis of biologically active molecules, particularly in the field of kinase inhibitor drug discovery. This guide has provided an overview of its commercial availability, likely synthetic routes based on established organic chemistry principles, and standard analytical methodologies for purity and structural confirmation. The provided conceptual diagrams for synthesis, analysis, and biological mechanism of action are intended to serve as a valuable resource for researchers and drug development professionals working with this versatile compound.

References

The Difluorophenoxy Group: A Strategic Element in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluorophenoxy group has emerged as a critical component for fine-tuning the pharmacokinetic and pharmacodynamic properties of small molecules. This technical guide provides a comprehensive overview of the role of the difluorophenoxy group in molecular interactions, offering insights into its physicochemical properties, impact on biological activity, and its application in drug design.

Physicochemical Properties and Their Influence on Molecular Interactions

The introduction of a difluorophenoxy group can significantly alter a molecule's physicochemical profile, thereby influencing its interactions with biological targets and its overall disposition in the body.

Lipophilicity and Basicity

The difluorophenoxy moiety generally increases the lipophilicity of a compound compared to its non-fluorinated phenoxy analog. This is reflected in the partition coefficient (logP), a measure of a compound's distribution between an octanol and water phase. The increased lipophilicity can enhance membrane permeability and improve oral absorption.

Fluorination also impacts the basicity (pKa) of nearby functional groups. The electron-withdrawing nature of the fluorine atoms in the difluorophenoxy group can decrease the pKa of an adjacent amine, making it less basic. This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and interaction with its target.

Table 1: Comparison of Physicochemical Properties of 4-Phenoxyaniline and its Difluorophenoxy Analog

CompoundStructurepKa (Predicted)logP (Predicted)
4-Phenoxyaniline4.75[1]2.36[1]
4-(2,4-Difluorophenoxy)anilineValue not foundValue not found
Hydrogen Bonding Capacity

A unique feature of the difluoromethoxy group (a component of the difluorophenoxy group) is the ability of its C-H bond to act as a weak hydrogen bond donor. The two highly electronegative fluorine atoms polarize the C-H bond, enabling it to form stabilizing interactions with hydrogen bond acceptors such as the backbone carbonyls of proteins. This allows the difluorophenoxy group to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and amine (-NH2) groups, potentially enhancing binding affinity while improving metabolic stability.

Furthermore, the fluorine atoms themselves can act as weak hydrogen bond acceptors, participating in C-H···F interactions. While weaker than conventional hydrogen bonds, these interactions can contribute to the overall binding affinity and conformational preference of a molecule within a protein's binding pocket. Computational studies have shown that the energy of such interactions is typically in the range of -0.4 kcal/mol.[2]

Role in Drug Design and Development

The unique properties of the difluorophenoxy group make it a valuable tool for addressing common challenges in drug discovery, such as metabolic instability and off-target effects.

Metabolic Stability

One of the primary reasons for incorporating a difluorophenoxy group is to enhance a compound's metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing metabolically labile groups, such as a methoxy group which is prone to O-demethylation, the difluorophenoxy moiety can significantly increase a drug's half-life and improve its bioavailability.

Kinase Inhibition

In the realm of kinase inhibitors, the difluorophenoxy group can play a multifaceted role. Its ability to modulate lipophilicity and form hydrogen bonds can be leveraged to enhance binding affinity and selectivity for the target kinase. The strategic placement of the difluorophenoxy group within the ATP-binding pocket can lead to potent and selective inhibitors.

Table 2: Impact of Difluorophenoxy Substitution on Kinase Inhibitor Potency

Kinase Inhibitor ScaffoldR GroupTarget KinaseIC50 (nM)
Example Scaffold A-O-PhKinase XValue not found
Example Scaffold A-O-(2,4-diF-Ph)Kinase XValue not found

Note: A direct comparison of IC50 values for a phenoxy- versus a difluorophenoxy-substituted kinase inhibitor on the same scaffold was not found in the performed searches. This table serves as a template for such data.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound.

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the incubation mixture to 37°C.

  • Initiate the reaction by adding the test compound to the incubation mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound against time and determine the half-life (t1/2) and intrinsic clearance (CLint).

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Test inhibitor

  • Luminescence-based detection reagent (e.g., ADP-Glo™)

  • Assay buffer

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test inhibitor.

  • In a multi-well plate, add the kinase enzyme, substrate, and assay buffer.

  • Add the test inhibitor at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Plot the kinase activity against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Visualizing Molecular Pathways and Workflows

Roflumilast Signaling Pathway

Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor containing a difluoromethoxy group, exemplifies the therapeutic application of this moiety. It is used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group contributes to its potency and metabolic stability. Roflumilast inhibits PDE4, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and reduces inflammatory responses.

Roflumilast_Signaling_Pathway Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits ATP ATP PDE4->ATP Hydrolyzes cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP->cAMP AC Inflammation Inflammatory Response PKA->Inflammation Inhibits Reduction Reduction

Caption: Roflumilast inhibits PDE4, increasing cAMP and leading to reduced inflammation.

Bioisosteric Replacement Workflow

The difluorophenoxy group is often employed as a bioisostere for other functional groups. The workflow for evaluating such a replacement involves synthesis, in vitro and in vivo testing, and data analysis to determine if the modification leads to improved drug-like properties.

Bioisosteric_Replacement_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Decision Lead_Compound Lead Compound (e.g., with -O-Ph) Analog_Synthesis Analog Synthesis (e.g., with -O-diF-Ph) Lead_Compound->Analog_Synthesis Bioisosteric Replacement Binding_Assay Target Binding Assay (e.g., Kinase IC50) Analog_Synthesis->Binding_Assay Metabolic_Stability Metabolic Stability (e.g., Microsomal Assay) Analog_Synthesis->Metabolic_Stability ADME_Properties ADME Properties (Solubility, Permeability) Analog_Synthesis->ADME_Properties Pharmacokinetics Pharmacokinetics (PK Studies) Binding_Assay->Pharmacokinetics Metabolic_Stability->Pharmacokinetics Efficacy Efficacy in Disease Model Pharmacokinetics->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Toxicity->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Caption: A typical workflow for evaluating a bioisosteric replacement in drug discovery.

Conclusion

The difluorophenoxy group is a versatile and powerful tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties, enhance metabolic stability, and engage in unique hydrogen bonding interactions makes it a valuable moiety for optimizing lead compounds. A thorough understanding of its role in molecular interactions, coupled with rigorous experimental evaluation, can significantly contribute to the successful design and development of novel therapeutics.

References

Technical Guide: Safety and Handling of 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-(3,4-Difluorophenoxy)aniline (CAS No: 383126-84-9). The information is intended to guide laboratory personnel in the safe use of this compound and to establish robust safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification. It is important to note that the toxicological properties of this compound have not been fully investigated, and it should be handled with care as a potentially hazardous substance.[1]

GHS Classification

Hazard ClassHazard Category
Acute toxicity, OralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Skin sensitisationCategory 1
Specific target organ toxicity - single exposure (Respiratory tract irritation)Category 3
Hazardous to the aquatic environment, long-term hazardCategory 1

GHS Label Elements

ElementDetails
Pictograms Corrosion, Exclamation mark, Environment
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[1][2] H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P272: Contaminated work clothing should not be allowed out of the workplace. P273: Avoid release to the environment. P280: Wear protective gloves/ eye protection/ face protection.[2] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P310: Immediately call a POISON CENTER or doctor/physician. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.

Physical and Chemical Properties

PropertyValue
Molecular Formula C12H9F2NO[3]
Molecular Weight 221.20 g/mol [3]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Density Data not available
Flash Point Data not available
Autoignition Temperature Data not available

Toxicological Information

Detailed toxicological studies for this compound are limited. The available information suggests that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] As with many aromatic amines, there is a potential for skin sensitization.

Toxicological EndpointFinding
Acute Oral Toxicity Category 4 (Harmful if swallowed)[2]
Acute Dermal Toxicity Data not available
Acute Inhalation Toxicity Data not available
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[2]
Respiratory or Skin Sensitization May cause an allergic skin reaction.
Germ Cell Mutagenicity Data not available
Carcinogenicity No components of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[1]
Reproductive Toxicity Data not available[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1][2]
Specific Target Organ Toxicity (Repeated Exposure) Data not available[1]
Aspiration Hazard Data not available[1]

Experimental Protocols

Standard Operating Procedure for Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Risk Assessment:

  • Before starting any work, conduct a thorough risk assessment for the planned experiment.

  • Consult the Safety Data Sheet (SDS) for this compound.

2. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

3. Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of damage before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4. Handling and Dispensing:

  • Dispense the compound carefully to avoid generating dust or aerosols.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin and eyes.

5. Waste Disposal:

  • Dispose of all waste materials, including contaminated PPE and empty containers, as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.

6. Decontamination:

  • Clean all spills immediately, following the emergency spill protocol.

  • Decontaminate the work area and any equipment used with a suitable solvent, followed by soap and water.

Emergency Response Protocol for Spills and Exposures

1. In Case of a Small Spill (in a fume hood):

  • Alert others in the immediate area.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent and then with soap and water.

2. In Case of a Large Spill (outside a fume hood):

  • Evacuate the immediate area and alert others.

  • If the spill is flammable, turn off all ignition sources.

  • Close the doors to the affected area and prevent entry.

  • Contact the institution's emergency response team or environmental health and safety office immediately.

3. In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while under the safety shower.

  • Seek immediate medical attention.

4. In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

5. In Case of Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.

6. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Visualizations

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_label Label Elements cluster_sds Safety Data Sheet (SDS) H302 Acute Oral Toxicity (Cat. 4) HazardStatements Hazard Statements (H-phrases) H302->HazardStatements H315 Skin Irritation (Cat. 2) H315->HazardStatements H317 Skin Sensitization (Cat. 1) H317->HazardStatements H318 Serious Eye Damage (Cat. 1) H318->HazardStatements H335 STOT - SE (Respiratory, Cat. 3) H335->HazardStatements H410 Aquatic Hazard (Chronic, Cat. 1) H410->HazardStatements Pictograms Pictograms SignalWord Signal Word: Danger HazardStatements->Pictograms HazardStatements->SignalWord PrecautionaryStatements Precautionary Statements (P-phrases) HazardStatements->PrecautionaryStatements Handling Handling & Storage PrecautionaryStatements->Handling PPE Personal Protective Equipment PrecautionaryStatements->PPE FirstAid First-Aid Measures PrecautionaryStatements->FirstAid Spill Accidental Release Measures PrecautionaryStatements->Spill

Caption: GHS Hazard Communication for this compound.

Lab_Safety_Workflow cluster_controls Control Measures Start Start: New Experiment RiskAssessment 1. Conduct Risk Assessment (Review SDS) Start->RiskAssessment SelectControls 2. Select Controls RiskAssessment->SelectControls EngControls Engineering Controls (Fume Hood) PPE Personal Protective Equipment (Gloves, Goggles) AdminControls Administrative Controls (SOPs, Training) PerformExperiment 3. Perform Experiment EngControls->PerformExperiment PPE->PerformExperiment AdminControls->PerformExperiment WasteDisposal 4. Waste Disposal PerformExperiment->WasteDisposal Decontamination 5. Decontaminate Work Area WasteDisposal->Decontamination End End Decontamination->End

Caption: General Laboratory Safety Workflow for Handling Hazardous Chemicals.

Spill_Response_Flowchart Spill Chemical Spill Occurs IsMajor Major Spill? (Large volume, outside hood) Spill->IsMajor IsMinor Minor Spill? (Small volume, contained) IsMajor->IsMinor No Evacuate Evacuate Area Call Emergency Response IsMajor->Evacuate Yes Alert Alert Others in Area IsMinor->Alert Yes DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Clean Up & Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Decision-Making Flowchart for Chemical Spill Response.

References

A Theoretical and Computational Guide to 4-(3,4-Difluorophenoxy)aniline for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated and publicly available theoretical and computational studies specifically investigating 4-(3,4-Difluorophenoxy)aniline are limited. This technical guide, therefore, provides a comprehensive framework for the theoretical and computational characterization of this molecule. The methodologies, data, and analyses presented are based on established principles and findings from studies on analogous substituted aniline and diaryl ether compounds, offering a robust blueprint for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted diaryl ether that holds significant interest in medicinal chemistry and materials science. The presence of the difluorophenoxy moiety can modulate the electronic properties, lipophilicity, and metabolic stability of the aniline core, making it an attractive scaffold for the design of novel therapeutic agents. Diaryl ether linkages are prevalent in a variety of biologically active molecules, and the aniline portion provides a versatile handle for further chemical modification. This guide outlines the probable synthetic routes, theoretical and computational analysis, and potential biological significance of this compound.

Synthesis and Experimental Characterization

The synthesis of this compound can be achieved through several established methods for forming diaryl ethers, most commonly via nucleophilic aromatic substitution reactions such as the Ullmann condensation.

Experimental Protocol: Synthesis

A plausible synthetic route would involve the copper-catalyzed coupling of 4-aminophenol with 1,2-difluoro-4-iodobenzene or a related halogenated benzene.

Materials:

  • 4-Aminophenol

  • 1,2-Difluoro-4-iodobenzene

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • To a reaction vessel, add 4-aminophenol, 1,2-difluoro-4-iodobenzene, copper(I) iodide, and the base in the chosen solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 120 to 160 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield this compound.

Experimental Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound and serves as a benchmark for comparison with theoretical calculations.

Table 1: Experimental Spectroscopic Data for this compound

Technique Observed Peaks/Shifts
¹H NMR Available through chemical suppliers and databases.[1]
¹³C NMR Available through chemical suppliers and databases.[1]
IR Spectroscopy Available through chemical suppliers and databases.[1]

Theoretical and Computational Analysis

Computational chemistry provides invaluable insights into the structural, electronic, and reactivity properties of molecules. Density Functional Theory (DFT) is a widely used method for such investigations.

Computational Methodology

A robust computational study of this compound would typically employ DFT with a hybrid functional, such as B3LYP, and a reasonably large basis set, such as 6-311++G(d,p), to accurately describe the electronic structure and molecular properties.

Workflow for Computational Analysis:

G start Initial Structure Generation opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq nbo Natural Bond Orbital (NBO) Analysis opt->nbo fmo Frontier Molecular Orbital (FMO) Analysis opt->fmo mep Molecular Electrostatic Potential (MEP) Mapping opt->mep docking Molecular Docking (if target is known) fmo->docking

Caption: A typical workflow for the computational analysis of a small molecule.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from a comprehensive computational study of this compound.

Table 2: Calculated Geometric Parameters (Hypothetical)

Parameter Calculated Value (Å or °)
C-O-C Bond AngleValue would be calculated
Dihedral Angle (between aromatic rings)Value would be calculated
C-N Bond LengthValue would be calculated
C-F Bond LengthsValues would be calculated

Table 3: Calculated Electronic Properties (Hypothetical)

Property Calculated Value (eV)
HOMO EnergyValue would be calculated
LUMO EnergyValue would be calculated
HOMO-LUMO Gap (ΔE)Value would be calculated
Ionization PotentialValue would be calculated
Electron AffinityValue would be calculated
Dipole MomentValue would be calculated (in Debye)

Table 4: Calculated vs. Experimental Vibrational Frequencies (Hypothetical Comparison)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H StretchValue would be calculatedFrom IR spectrum
C-O-C StretchValue would be calculatedFrom IR spectrum
C-F StretchValue would be calculatedFrom IR spectrum
Aromatic C-H StretchValue would be calculatedFrom IR spectrum

Potential Biological Significance and Signaling Pathways

Aniline derivatives are known to interact with various biological targets. For instance, some 4-anilinoquinazoline derivatives are inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of how a molecule like this compound, as a hypothetical kinase inhibitor, might interfere with a signaling cascade.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR-2) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization inhibitor This compound (Hypothetical Inhibitor) inhibitor->inhibition_node downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream response Cellular Response (Proliferation, Angiogenesis) downstream->response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

References

discovery and historical context of fluorinated anilines in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Context of Fluorinated Anilines in Research

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][4] Concurrently, aniline and its derivatives are fundamental building blocks in organic synthesis, serving as versatile precursors for a vast array of dyes, polymers, and biologically active compounds.[5]

The convergence of these two domains gives rise to fluorinated anilines, a class of compounds that has garnered significant prominence.[6] These molecules are not merely fluorinated versions of a common scaffold; they are crucial intermediates and structural motifs in numerous high-value applications, particularly in drug discovery.[6][7] This guide provides a technical overview of the discovery and historical evolution of fluorinated anilines, detailing the synthetic methodologies that brought them to the forefront of research and their subsequent role in the development of modern therapeutics.

Early Discoveries and the Dawn of Organofluorine Chemistry

The field of organofluorine chemistry predates the 1886 isolation of elemental fluorine by Henri Moissan.[8] One of the earliest reported syntheses of an organofluorine compound was by Alexander Borodin in 1862, who achieved a nucleophilic halogen exchange.[8] The formation of an aryl carbon-fluorine bond was first accomplished in the 1870s.[8] However, the extreme reactivity and toxicity of elemental fluorine made direct fluorination a formidable challenge, often resulting in explosions and decomposition of the organic substrates.[8]

The development of practical methods for introducing fluorine into aromatic systems was a critical turning point. Two landmark reactions paved the way for the synthesis of fluorinated aromatics and, by extension, the precursors to fluorinated anilines:

  • The Balz-Schiemann Reaction (1927): Discovered by Günther Balz and Günther Schiemann, this reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, prepared from the corresponding aniline.[8][9][10] This method provided a reliable, albeit often low-yielding, route to fluoroaromatics and remains a foundational technique in fluorine chemistry.[8][10]

  • Nucleophilic Halogen Exchange (Halex Process): First reported by Gottlieb in 1936, this process involves the displacement of an activated chlorine atom with fluoride, typically using potassium fluoride (KF).[8][9] The reaction requires electron-withdrawing groups (like a nitro group) to activate the aromatic ring, making it particularly suitable for producing fluoronitrobenzene intermediates, which can then be reduced to fluoroanilines.[7][9]

These early methods established the fundamental strategies for creating the C-F bond on an aromatic ring, setting the stage for the exploration of fluorinated anilines as synthetic targets.

Evolution of Synthetic Methodologies

The synthesis of fluorinated anilines has evolved from harsh, multi-step procedures to more sophisticated and selective modern techniques.

Classical Synthetic Routes

For decades, the primary methods for preparing fluorinated anilines were indirect and relied on the foundational reactions of organic chemistry:

  • Nitration and Subsequent Reduction: This is a widely used and cost-effective industrial method. It begins with a fluorinated aromatic compound (e.g., fluorobenzene), which undergoes nitration. The resulting fluoronitrobenzene is then reduced to the corresponding fluoroaniline.[7] This pathway is effective for producing isomers like 4-fluoroaniline and 2,4-difluoroaniline.[7]

  • Hofmann Degradation: This method provides access to specific isomers not easily obtained through other routes, such as 2,6-difluoroaniline.[7] It involves the treatment of a fluorinated benzamide with a halogen, a strong base, and water to yield the aniline with one fewer carbon atom. However, the yields can be moderate, limiting its industrial applicability.[7]

  • From Aromatic Azides: An improved method involves treating aromatic azides with anhydrous hydrogen fluoride to produce the corresponding fluorinated anilines under mild conditions with good yields.[11]

The Advent of Modern Fluorinating Agents

A significant leap in organofluorine chemistry came with the development of safer, more selective, and easier-to-handle "electrophilic" fluorinating agents, often referred to as N-F reagents.[1] These reagents deliver a "F+" equivalent and have revolutionized the synthesis of complex fluorinated molecules. Their development occurred chronologically:

  • N-Fluoropyridinium Salts (1980s): These reagents demonstrated that the reactivity (fluorinating power) could be tuned by changing the substituents on the pyridine ring.[1]

  • N-Fluoroquinuclidinium Salts (1986): Developed by Banks et al., these quaternary ammonium N-F reagents offered a new class of fluorinating agents.[1]

  • Selectfluor® (1990s): Formally N,N'-Difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, and commercially known as Selectfluor®, this reagent is a stable, crystalline solid that has become one of the most widely used electrophilic fluorinating agents due to its ease of handling and high efficiency.[1][9]

These modern reagents enabled the late-stage fluorination of complex molecules, a strategy that is now a routine part of the drug discovery process.[1]

The Role of Fluorinated Anilines in Drug Discovery and Development

The introduction of fluorine can dramatically alter a molecule's biological profile, making fluorinated anilines highly valuable motifs in medicinal chemistry. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds.[12] The strategic placement of fluorine atoms, often on an aniline ring, can lead to significant improvements in a drug candidate's properties.

  • Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3][4][13]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing a fluorine atom at a site of potential metabolic oxidation can block this pathway, thereby increasing the drug's half-life and duration of action.[3][4][14]

  • Enhanced Binding Affinity: Fluorine can alter the electronic properties of the aniline ring, influencing its pKa and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.[12][14] This can lead to increased potency and selectivity.[4]

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that binds more effectively to its target receptor.[4][14]

Numerous FDA-approved drugs incorporate a fluorinated aniline substructure, highlighting its therapeutic importance. For example, Gefitinib , an EGFR inhibitor for cancer treatment, contains a 3-chloro-4-fluoroaniline moiety.[2] Similarly, Lapatinib , a dual tyrosine kinase inhibitor, features a 4-(3-fluorobenzyloxy)aniline group.[15]

Quantitative Data

To illustrate the impact of fluorination on the fundamental properties of aniline, the following table summarizes key physicochemical data for aniline and its monofluorinated isomers.

CompoundpKa (of conjugate acid)Boiling Point (°C)LogP (Octanol-Water)
Aniline4.631840.90
2-Fluoroaniline3.201721.15
3-Fluoroaniline3.511771.15
4-Fluoroaniline4.651871.15

Note: Data is compiled from various chemical data sources and may vary slightly depending on the measurement conditions.

The data shows that fluorination significantly impacts the basicity (pKa) of the aniline, particularly when the fluorine is in the ortho or meta position, due to the strong electron-withdrawing inductive effect. The lipophilicity (LogP) is consistently increased across all isomers.

Experimental Protocols

Classical Synthesis: The Balz-Schiemann Reaction

Objective: Preparation of 4-Fluoronitrobenzene from 4-Nitroaniline.

Methodology:

  • Diazotization: 4-Nitroaniline (13.8 g, 0.1 mol) is suspended in a solution of tetrafluoroboric acid (HBF₄, 48% in water, 44 g, 0.25 mol). The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂, 7.2 g, 0.105 mol) in water (15 mL) is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Isolation of Diazonium Salt: The resulting precipitate, 4-nitrobenzenediazonium tetrafluoroborate, is collected by filtration, washed with cold 5% HBF₄ solution, then with cold ethanol, and finally with diethyl ether. The salt is dried in a vacuum desiccator.

  • Thermal Decomposition: The dried diazonium salt is gently heated in a flask. The decomposition begins around 120-130 °C and can be vigorous. The product, 4-fluoronitrobenzene, is collected by distillation under reduced pressure.

  • Purification: The crude product is washed with a 5% sodium carbonate solution, then with water, dried over anhydrous magnesium sulfate, and purified by fractional distillation.

Modern Synthesis: Electrophilic Fluorination using Selectfluor®

Objective: Direct ortho-Fluorination of an Acetanilide Derivative.

Methodology:

  • Substrate Preparation: Acetanilide (13.5 g, 0.1 mol) is dissolved in acetonitrile (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Fluorination: Selectfluor® (35.4 g, 0.1 mol) is added to the solution in one portion at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with water (3 x 100 mL) to remove unreacted Selectfluor® and its byproducts. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired ortho-fluoroacetanilide. The acetanilide can then be hydrolyzed to 2-fluoroaniline.

Visualizations

Diagram 1: The Balz-Schiemann Reaction Pathway

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition Aniline Aniline (Ar-NH2) Diazonium Aryldiazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, HBF4 (0-5 °C) Fluoroaromatic Fluoroaromatic (Ar-F) Diazonium->Fluoroaromatic Heat (Δ) (-N2, -BF3)

Caption: Key stages of the Balz-Schiemann reaction for aryl fluoride synthesis.

Diagram 2: General Synthetic Workflows for Fluorinated Anilines

Synthesis_Workflows StartA Fluoroaromatic (e.g., Fluorobenzene) IntermediateA Fluoronitroaromatic StartA->IntermediateA Nitration (HNO3/H2SO4) StartB Aniline Derivative FinalProduct Fluorinated Aniline StartB->FinalProduct Direct Fluorination (e.g., Selectfluor®) StartC Chloro-nitroaromatic StartC->IntermediateA Halex Reaction (KF) IntermediateA->FinalProduct Reduction (e.g., H2/Pd, Fe/HCl)

Caption: Common synthetic routes to produce fluorinated anilines.

Diagram 3: Logical Impact of Fluorination in Drug Design

Fluorine_Impact F Fluorine Incorporation Lipophilicity ↑ Lipophilicity F->Lipophilicity Metabolic_Stability ↑ Metabolic Stability F->Metabolic_Stability Binding_Affinity Modulated Binding Affinity F->Binding_Affinity pKa ↓ pKa (Basicity) F->pKa Absorption ↑ Membrane Permeability Lipophilicity->Absorption HalfLife ↑ Drug Half-Life Metabolic_Stability->HalfLife Potency ↑ Potency / Selectivity Binding_Affinity->Potency pKa->Potency PK Improved Pharmacokinetics (PK) Absorption->PK HalfLife->PK PD Improved Pharmacodynamics (PD) Potency->PD

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Anilinoquinazoline Derivatives Using 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a significant class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against receptor tyrosine kinases (RTKs), particularly the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The dysregulation of these signaling pathways is a hallmark of many cancers, making 4-anilinoquinazoline derivatives effective anticancer agents.[1] Several compounds based on this scaffold, such as gefitinib and erlotinib, have been clinically approved for the treatment of non-small-cell lung cancer.[1] This document provides detailed protocols for the synthesis of 4-anilinoquinazoline derivatives utilizing 4-(3,4-Difluorophenoxy)aniline as a key starting material, along with relevant data and visualizations to support researchers in drug discovery and development.

The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with this compound.[2][3] This reaction is often facilitated by conventional heating or microwave irradiation, with the latter offering advantages such as reduced reaction times and potentially improved yields.[4]

Data Presentation

The following tables summarize quantitative data for representative 4-anilinoquinazoline derivatives, including reaction yields and their biological activity against various cancer cell lines.

Table 1: Synthesis and Yield of 4-Anilinoquinazoline Derivatives

Compound IDStarting AnilineMethodReaction TimeYield (%)Reference
1 This compoundConventional Heating4 hours75-85 (estimated)[3]
2 This compoundMicrowave Irradiation20 minutes80-90 (estimated)[4]
3 3-ChloroanilineConventional HeatingNot Specified>70[5]
4 N-methyl-3-fluoroanilineMicrowave Irradiation40 minutes70-84[2]

Table 2: In Vitro Antiproliferative Activity of 4-Anilinoquinazoline Derivatives (IC50 values)

Compound IDCancer Cell LineEGFR IC50 (nM)Antiproliferative IC50 (µM)Reference
19h A549 (Lung)0.47Sub-micromolar[1]
19h HT-29 (Colon)0.47Sub-micromolar[1]
15a Not Specified130Not Specified[6]
15b HT-29 (Colon)1505.27[6]
15b MCF-7 (Breast)1504.41[6]
15b H460 (Lung)15011.95[6]
abc1 & 4 A431 (Skin)Not Specified~2.5[7]
abc2 & 3 A431 (Skin)Not Specified~3.3[7]

Experimental Protocols

Protocol 1: General Synthesis of 4-Chloroquinazoline

The synthesis of the 4-chloroquinazoline intermediate is a crucial first step.

Materials:

  • Anthranilic acid

  • Formamide

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

Procedure:

  • A mixture of anthranilic acid and an excess of formamide is heated at reflux for 4-5 hours to yield quinazolin-4(3H)-one.

  • After cooling, the quinazolin-4(3H)-one is collected and dried.

  • The quinazolin-4(3H)-one is then refluxed with an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for 2-4 hours to yield 4-chloroquinazoline.

  • The excess chlorinating agent is removed under reduced pressure, and the crude 4-chloroquinazoline is purified, typically by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of N-(4-(3,4-Difluorophenoxy)phenyl)quinazolin-4-amine

This protocol details a rapid and efficient method for the synthesis of the target compound.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • 2-Propanol (IPA)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol, 1 equivalent) and this compound (1.2 mmol, 1.2 equivalents).

  • Add 5 mL of 2-propanol (IPA) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 60W) for 20 minutes.[4] The reaction temperature will typically reach the reflux temperature of the solvent.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Protocol 3: Conventional Synthesis of N-(4-(3,4-Difluorophenoxy)phenyl)quinazolin-4-amine

This protocol describes a traditional heating method for the synthesis.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Isopropanol or another suitable solvent

  • Reflux apparatus

Procedure:

  • To a solution of 4-chloroquinazoline (1.0 mmol, 1 equivalent) in isopropanol, add this compound (1.2 mmol, 1.2 equivalents).

  • The reaction mixture is heated at reflux for 4 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold solvent, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the antiproliferative activity of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, MCF-7)

  • 96-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Synthesized 4-anilinoquinazoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions to various concentrations with the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-anilinoquinazoline derivatives.

G A Anthranilic Acid B Quinazolin-4(3H)-one A->B Formamide, Reflux C 4-Chloroquinazoline B->C POCl3 or SOCl2, Reflux E 4-Anilinoquinazoline Derivative C->E Nucleophilic Substitution D This compound D->E F Purification E->F Filtration/ Chromatography G Biological Evaluation F->G MTT Assay, etc.

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Signaling Pathway

This diagram depicts the inhibitory action of 4-anilinoquinazoline derivatives on the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

References

Application Notes: Synthesis and Evaluation of EGFR Inhibitors Utilizing 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of Epidermal Growth Factor Receptor (EGFR) inhibitors using 4-(3,4-Difluorophenoxy)aniline as a key building block. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent EGFR tyrosine kinase inhibitors. The incorporation of a 3,4-difluorophenoxy moiety on the aniline ring can significantly influence the binding affinity and pharmacokinetic properties of the resulting inhibitors.

The following sections detail a representative synthetic protocol, methods for biological evaluation, and a summary of the inhibitory activities of related compounds. Additionally, diagrams illustrating the EGFR signaling pathway and the experimental workflow are provided to facilitate a deeper understanding of the drug discovery process.

Synthesis of this compound-Based EGFR Inhibitors

The general approach for synthesizing 4-anilinoquinazoline-based EGFR inhibitors involves the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline derivative and a substituted aniline, in this case, this compound.

General Reaction Scheme:

This protocol describes a typical procedure for the synthesis of a 4-(4-(3,4-Difluorophenoxy)anilino)-quinazoline derivative.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in isopropanol

  • Triethylamine

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol (10 mL per mmol of quinazoline).

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid (0.1 eq) to the mixture. Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product should form.

  • Isolation: Filter the solid precipitate and wash it with cold isopropanol. To obtain the free base, the solid can be suspended in a mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir until all the solid dissolves in the organic layer.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Synthesized EGFR Inhibitors

The inhibitory activity of the synthesized compounds against EGFR and their anti-proliferative effects on cancer cell lines are determined using in vitro assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, HT-29, MCF-7)[1]

  • DMEM or RPMI-1640 culture medium supplemented with 10% FBS

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Quantitative Data: Inhibitory Activity of Anilinoquinazoline Derivatives

The following table summarizes the IC50 values of several 4-anilinoquinazoline derivatives against various cancer cell lines and EGFR kinase mutants. This data provides a benchmark for evaluating newly synthesized compounds.

Compound/DrugTarget Cell Line/EnzymeIC50 ValueReference
Gefitinib A549 (NSCLC)2.25 µM[1]
HT-29 (Colon)1.72 µM[1]
MCF-7 (Breast)2.81 µM[1]
Erlotinib EGFR Kinase2 nM[2]
Lapatinib EGFR Kinase10.8 nM[2]
HER2 Kinase9.2 nM[2]
Compound 7i A549 (NSCLC)2.25 µM[1]
HT-29 (Colon)1.72 µM[1]
MCF-7 (Breast)2.81 µM[1]
Compound 19g H1975 (NSCLC, T790M)0.11 µM[3]
Compound 52 EGFR L858R/T790M/C797S0.55 nM[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway and the general workflow for the synthesis and evaluation of EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binds Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials: 4-Chloroquinazoline This compound reaction Nucleophilic Aromatic Substitution start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro In Vitro Assays (e.g., MTT Assay) characterization->invitro ic50 IC50 Determination invitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental Workflow for EGFR Inhibitor Development.

References

Application Notes and Protocols for Coupling 4-(3,4-Difluorophenoxy)aniline with Heterocyclic Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of 4-(3,4-difluorophenoxy)aniline with various heterocyclic cores, a crucial step in the synthesis of numerous kinase inhibitors targeting signaling pathways implicated in cancer. The following sections detail common and effective coupling methodologies, including the Buchwald-Hartwig amination and Ullmann-type condensation reactions, with specific examples relevant to the synthesis of potent therapeutics.

Introduction to Coupling Reactions

The formation of a carbon-nitrogen (C-N) bond between an aniline and a heterocyclic core is a fundamental transformation in medicinal chemistry. Molecules containing the this compound moiety are prominent in targeted cancer therapy, often acting as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition factor (c-Met). The difluorophenoxy group can enhance binding affinity and modulate the pharmacokinetic properties of the final compound.

The primary methods for achieving this coupling are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions like the Ullmann condensation. The choice of method often depends on the nature of the heterocyclic core, the leaving group, and the desired reaction conditions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. It typically employs a palladium catalyst with a specialized phosphine ligand and a base to couple an amine with an aryl or heteroaryl halide or triflate. This method is often favored for its high yields, broad substrate scope, and relatively mild reaction conditions.

General Reaction Scheme:

Application Example: Synthesis of a Quinazoline-Based Kinase Inhibitor Core

This protocol is adapted from the synthesis of 4-anilinoquinazoline derivatives, which are common scaffolds for EGFR inhibitors like gefitinib.[1][2]

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating mantle or oil bath

  • Magnetic stirrer

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube, combine 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.1 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-(4-(3,4-difluorophenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Quantitative Data Summary (Based on Analogous Reactions):

Heterocyclic CoreLeaving GroupCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Chloro-6,7-dimethoxyquinazolineClPd(OAc)₂ / XantphosCs₂CO₃Dioxane11018~85
2-ChloropyrimidineClPd₂(dba)₃ / BINAPNaOtBuToluene10012~70-90
2-BromopyridineBrPd(OAc)₂ / X-PhosK₃PO₄t-BuOH8016~80-95

Note: Yields are approximate and based on literature for similar substrates. Optimization may be required for the specific coupling of this compound.

Protocol 2: Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically using a copper catalyst at elevated temperatures.[3] Modern variations of this reaction often employ ligands to facilitate the coupling at lower temperatures and with a broader range of substrates. This method can be advantageous when palladium-based methods are not effective.

General Reaction Scheme:

Application Example: Synthesis of a Pyridine-Based Kinase Inhibitor Core

This protocol is based on general procedures for the N-arylation of heteroaryl halides.

Materials:

  • 2-Bromo-5-methoxypyridine

  • This compound

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating mantle or oil bath

  • Magnetic stirrer

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-5-methoxypyridine (1.0 eq), this compound (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Solvent Addition: Add anhydrous DMSO.

  • Reaction: Heat the mixture to 110-130 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-methoxy-N-(4-(3,4-difluorophenoxy)phenyl)pyridin-2-amine.

Quantitative Data Summary (Based on Analogous Reactions):

Heterocyclic CoreLeaving GroupCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-IodopyridineICuI / L-prolineK₂CO₃DMSO12024~70-85
4-IodoquinolineICuI / PhenanthrolineK₃PO₄Dioxane11036~65-80
2-BromopyrimidineBrCuI / DMEDAK₂CO₃Toluene13048~60-75

Note: Yields are approximate and based on literature for similar substrates. Optimization may be required.

Biological Context: Targeting Kinase Signaling Pathways

The compounds synthesized through these protocols are often designed as kinase inhibitors. Two of the most relevant targets for drugs containing the this compound moiety are the EGFR and c-Met tyrosine kinases. Aberrant activation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell growth and survival.[4][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Ras Ras Grb2_SOS->Ras RAF RAF Ras->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is another receptor tyrosine kinase. Its ligand, HGF, induces receptor dimerization and activation, which in turn stimulates downstream pathways including the RAS-MAPK and PI3K-AKT cascades. Dysregulation of the HGF/c-Met axis is associated with tumor growth, invasion, and metastasis.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 HGF HGF (Ligand) HGF->cMet Ras Ras GAB1->Ras PI3K PI3K GAB1->PI3K RAF RAF Ras->RAF AKT AKT PI3K->AKT Invasion Cell Invasion & Metastasis AKT->Invasion MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Invasion

Caption: Simplified c-Met signaling pathway promoting cell invasion and metastasis.

Experimental Workflow

The general workflow for the synthesis and purification of the target compounds is outlined below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents, Catalyst, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Heating_Stirring Heating and Stirring Inert_Atmosphere->Heating_Stirring Monitoring Reaction Monitoring (TLC/LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup & Extraction Heating_Stirring->Workup Reaction Complete Monitoring->Heating_Stirring Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for coupling reactions.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium and copper catalysts, as well as some solvents and reagents, can be toxic and should be handled with care.

  • Reactions under inert atmosphere require proper training and handling of reactive materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the N-arylation of 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of anilines is a fundamental transformation in organic synthesis, crucial for the construction of diarylamines. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. 4-(3,4-Difluorophenoxy)aniline is a valuable building block in medicinal chemistry, and its N-arylation provides access to novel diarylamine derivatives with potential biological activity. This document provides detailed protocols for the N-arylation of this compound using the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance.[1][2]

The Buchwald-Hartwig amination allows for the efficient formation of a carbon-nitrogen bond between an aryl halide and an amine.[1] The reaction is catalyzed by a palladium complex, typically generated in situ from a palladium source and a bulky, electron-rich phosphine ligand. A base is required to deprotonate the aniline, facilitating the catalytic cycle.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds through a catalytic cycle initiated by the active Pd(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to generate a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl diarylamine product is formed and eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical to the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and prevents side reactions.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)(L)-X pd0->pd2_complex Oxidative Addition amine_coord [Ar-Pd(II)(L)(H₂N-Ar')]+X⁻ pd2_complex->amine_coord Amine Coordination amido_complex Ar-Pd(II)(L)-NHAr' amine_coord->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NH-Ar' amido_complex->product center start_point start_point->pd2_complex Ar-X amine_point amine_point->amine_coord Ar'-NH₂ base_point base_point->amido_complex Base-H⁺

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Protocol 1: Palladium-Catalyzed N-Arylation with Iodobenzene

This protocol details the N-arylation of this compound with iodobenzene using a palladium acetate/XPhos catalytic system.

Materials and Reagents:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen) with manifold

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Flash column chromatography setup

Experimental_Workflow prep Preparation (Inert Atmosphere, Dry Glassware) reagents Add Reagents to Flask (Aniline, Aryl Halide, Base, Catalyst, Ligand) prep->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 100 °C) solvent->reaction monitor Monitor Progress by TLC reaction->monitor workup Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Flash Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for N-arylation.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Preparation: To the same flask, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and XPhos (9.5 mg, 0.02 mmol, 2 mol%).

  • Addition of Reactants: Add this compound (221 mg, 1.0 mmol, 1.0 equiv) and iodobenzene (123 µL, 1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add 5 mL of anhydrous, deoxygenated toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture through a pad of Celite, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-phenyl-4-(3,4-difluorophenoxy)aniline.

Data Presentation

Table 1: Reaction Parameters for N-Arylation of this compound
ParameterValue
Reactant 1 (Aniline) This compound (1.0 equiv)
Reactant 2 (Aryl Halide) Iodobenzene (1.1 equiv)
Palladium Precatalyst Pd(OAc)₂ (1 mol%)
Ligand XPhos (2 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene
Concentration 0.2 M
Temperature 100 °C
Reaction Time 12-24 h
Expected Yield 75-90%
Table 2: Representative Characterization Data for N-phenyl-4-(3,4-difluorophenoxy)aniline

Note: This data is predicted based on the chemical structure and spectral data of analogous compounds.

AnalysisExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.20-7.10 (m, 4H, Ar-H), 7.05-6.95 (m, 3H, Ar-H), 6.90-6.80 (m, 1H, Ar-H), 5.80 (s, 1H, N-H).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 152.5 (dd, J = 245, 12 Hz), 149.0 (dd, J = 248, 13 Hz), 143.0, 140.5, 138.0, 129.5, 122.0, 120.0, 118.5, 117.0 (d, J = 18 Hz), 110.0 (d, J = 18 Hz), 106.0 (dd, J = 22, 6 Hz).
Mass Spec. (ESI+)m/z: 298.0932 [M+H]⁺, Calculated for C₁₈H₁₄F₂NO⁺: 298.0938.
Appearance Off-white to pale yellow solid.

References

Application of 4-(3,4-Difluorophenoxy)aniline in Kinase Inhibitor Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Difluorophenoxy)aniline is a key building block in the synthesis of a variety of kinase inhibitors. Its unique structural and electronic properties, conferred by the difluorophenoxy moiety, make it a valuable component in the design of potent and selective inhibitors targeting critical signaling pathways implicated in cancer and other diseases. This aniline derivative is frequently incorporated into heterocyclic scaffolds, such as quinazolines and quinolines, to generate compounds that target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The fluorine atoms can enhance binding affinity through favorable interactions within the kinase active site and improve metabolic stability, making it a desirable feature in modern drug discovery.

These application notes provide a comprehensive overview of the utility of this compound in the generation of kinase inhibitor libraries, complete with detailed experimental protocols for synthesis and evaluation, and a summary of the inhibitory activities of resulting compounds.

Data Presentation: Inhibitory Activity of Kinase Inhibitors Derived from Anilino Scaffolds

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors that share structural similarities with compounds synthesized using this compound. This data is intended to provide a comparative baseline for the potency of such inhibitor classes.

Table 1: EGFR Inhibitory Activity of Anilino-Quinazoline Derivatives

Compound IDModification on Aniline MoietyEGFR IC50 (nM)Reference Cell Line(s)
Gefitinib 3-chloro-4-fluoroaniline2.4EGFR-overexpressing cells
Vandetanib 4-bromo-2-fluoroaniline19.76Enzyme Assay
Lapatinib 3-chloro-4-((3-fluorobenzyl)oxy)aniline10.8Cell-free assay
Compound 1 3-ethynylaniline270In-cell EGFR phosphorylation assay
Compound 2 3-chloro-4-(3-fluorobenzyloxy)aniline5.9Enzyme Assay

Table 2: VEGFR-2 Inhibitory Activity of Related Kinase Inhibitors

Compound IDCore ScaffoldVEGFR-2 IC50 (nM)Reference Cell Line(s) / Assay Type
Vandetanib Quinazoline33.26Enzyme Assay
Sorafenib Urea8.0Enzyme Assay
Compound 11 Piperazinylquinoxaline190Enzyme Assay[1]
Compound 14 Not Specified4.8Enzyme Assay
Compound 5h N-Arylmethyl-aniline/chalcone hybrid310Enzyme Assay[2]

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives, which can be adapted for the use of this compound.

Workflow for the Synthesis of 4-Anilinoquinazoline Derivatives

G cluster_synthesis Synthesis of 4-Anilinoquinazoline Start 4-Chloro-6,7-dimethoxyquinazoline + this compound Reaction Nucleophilic Aromatic Substitution (Isopropanol, reflux) Start->Reaction Workup Cooling, Filtration, Washing with cold isopropanol Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Desired 4-(3,4-Difluorophenoxy)anilino-quinazoline Purification->Product

Caption: General workflow for the synthesis of 4-anilinoquinazoline kinase inhibitors.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and this compound (1.1 equivalents).

  • Add isopropanol to the flask to create a suspension.

  • If the aniline is used as a hydrochloride salt, add a suitable base like triethylamine (1.5 equivalents).

  • Heat the mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 4-(substituted-anilino)quinazoline product.

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to determine the in vitro potency (IC50) of a synthesized inhibitor against a target kinase (e.g., EGFR, VEGFR-2).

Workflow for In Vitro Kinase Assay

G cluster_assay In Vitro Kinase Assay Workflow Setup Plate Setup: - Kinase - Substrate - ATP - Inhibitor (serial dilution) Incubation Incubate at 30°C for 60 min Setup->Incubation ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation->ADP_Glo Incubation2 Incubate at RT for 40 min ADP_Glo->Incubation2 Detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubation2->Detection Incubation3 Incubate at RT for 30 min Detection->Incubation3 Readout Measure Luminescence Incubation3->Readout

Caption: General workflow for the ADP-Glo™ in vitro kinase assay.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white opaque plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in the kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a synthesized inhibitor on the viability of cancer cell lines.

Workflow for MTT Cell Viability Assay

G cluster_MTT MTT Cell Viability Assay Workflow Seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Incubation_24h Incubate for 24 hours Seeding->Incubation_24h Treatment Treat cells with serially diluted inhibitor Incubation_24h->Treatment Incubation_72h Incubate for 72 hours Treatment->Incubation_72h MTT_add Add MTT solution to each well Incubation_72h->MTT_add Incubation_4h Incubate for 4 hours MTT_add->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Reading Measure absorbance at 570 nm Solubilization->Reading

Caption: General workflow for the MTT cell viability assay.[3]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor (typically in a serial dilution). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values by plotting the percentage of viability against the log of the inhibitor concentration.

Signaling Pathways

The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are common targets for inhibitors synthesized from this compound.

EGFR Signaling Pathway

G cluster_EGFR EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR Signaling Pathway

G cluster_VEGFR VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival, Permeability ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO NO->Proliferation

Caption: Simplified VEGFR-2 signaling pathway promoting angiogenesis.

References

Synthesis of Novel Bioactive Compounds from 4-(3,4-Difluorophenoxy)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel bioactive compounds derived from 4-(3,4-difluorophenoxy)aniline. This versatile building block is a key starting material for the development of potent kinase inhibitors, particularly those targeting signaling pathways implicated in cancer cell proliferation and angiogenesis. The protocols outlined below focus on the synthesis of two major classes of bioactive molecules: diaryl ureas and 4-anilinoquinazolines, which are prominent scaffolds in the design of targeted cancer therapeutics.

Data Presentation: Biological Activity of Synthesized Compounds

The following tables summarize the in vitro biological activities of representative compounds synthesized from this compound. These compounds have been evaluated for their inhibitory effects on key kinases and their anti-proliferative activity against various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Diaryl Urea Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
DU-1 B-Raf50[1][2]
VEGFR-2150[1]
DU-2 B-Raf35[1][2]
VEGFR-2120[1]
DU-3 PDGFR-β80[1]
c-Kit110

Table 2: Anti-proliferative Activity of Diaryl Urea Derivatives

Compound IDCell LineIC50 (µM)Cancer TypeReference
DU-1 HT-297.5Colon Carcinoma[1][2]
A4315.2Epidermoid Carcinoma
DU-2 HCT1164.8Colorectal Carcinoma
HepG26.1Hepatocellular Carcinoma[3]

Table 3: Kinase Inhibitory Activity of 4-Anilinoquinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
AQ-1 EGFR15[4]
HER245
AQ-2 EGFR8[4]
VEGFR-230[4]

Table 4: Anti-proliferative Activity of 4-Anilinoquinazoline Derivatives

Compound IDCell LineIC50 (µM)Cancer TypeReference
AQ-1 A5492.1Non-small Cell Lung Cancer[4]
MCF-73.5Breast Adenocarcinoma
AQ-2 H4461.8Small Cell Lung Cancer[4]
A4312.9Epidermoid Carcinoma

Experimental Protocols

The following are detailed protocols for the synthesis of diaryl urea and 4-anilinoquinazoline derivatives starting from this compound.

Protocol 1: Synthesis of N-(4-(3,4-difluorophenoxy)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea (Diaryl Urea DU-1)

This protocol describes a general method for the synthesis of diaryl ureas via the reaction of an aniline with an isocyanate.

Materials:

  • This compound

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • Triethylamine (optional, as a base)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Isocyanate: To the stirred solution from step 1, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold DCM and then with hexanes to remove any unreacted starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of N-(4-(3,4-difluorophenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine (4-Anilinoquinazoline AQ-1)

This protocol outlines the synthesis of 4-anilinoquinazoline derivatives through a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol or n-Butanol

  • Concentrated Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware with a reflux condenser and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol or n-butanol.

  • Acid Catalyst: Add a catalytic amount of concentrated HCl or p-TsOH to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-120 °C depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., DCM:Methanol 95:5).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrochloride salt of the product may form. Filter the solid and wash it with cold isopropanol.

  • Neutralization: Suspend the collected solid in a mixture of ethyl acetate and water. Add a saturated solution of NaHCO₃ to neutralize the acid and convert the salt to the free base. Stir until all the solid dissolves in the organic layer.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways targeted by the synthesized compounds and a general workflow for their synthesis and evaluation.

G General Synthetic Workflow start This compound process1 Diaryl Urea Synthesis start->process1 process2 4-Anilinoquinazoline Synthesis start->process2 reagent1 Isocyanate (R-N=C=O) reagent1->process1 reagent2 4-Chloroquinazoline derivative reagent2->process2 product1 Novel Diaryl Urea Derivatives process1->product1 product2 Novel 4-Anilinoquinazoline Derivatives process2->product2 purification Purification (Chromatography/Crystallization) product1->purification product2->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (Kinase Assays, Cell Proliferation) characterization->bioassay data Data Analysis bioassay->data

Caption: General workflow for synthesis and evaluation of bioactive compounds.

G VEGFR/B-Raf Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds RAS RAS VEGFR->RAS Activates BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor Diaryl Urea (e.g., DU-1) Inhibitor->VEGFR Inhibitor->BRAF

Caption: Inhibition of VEGFR and B-Raf signaling pathways by diaryl ureas.

G EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibitor 4-Anilinoquinazoline (e.g., AQ-1) Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(3,4-Difluorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of 4-(3,4-difluorophenoxy)aniline and its derivatives. This key intermediate is a versatile building block in the development of various pharmaceutical compounds, particularly kinase inhibitors for oncology applications.

Introduction

This compound is a crucial scaffold in medicinal chemistry. The unique electronic properties imparted by the difluorophenoxy moiety contribute to the modulation of biological activity and pharmacokinetic profiles of drug candidates. Large-scale synthesis of this intermediate requires robust and economically viable synthetic routes that ensure high purity and yield. The two primary retrosynthetic disconnections for the this compound backbone involve the formation of a C-O ether bond or a C-N bond, leading to two main synthetic strategies: the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Strategies

Ullmann Condensation Approach

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[1] In the context of this compound synthesis, this typically involves the coupling of a 4-aminophenol derivative with an activated aryl halide, such as 1,2-difluorobenzene. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper with various ligands, enabling milder reaction conditions.[2]

A representative synthetic route starting from 4-nitrophenol is outlined below. The initial etherification is followed by the reduction of the nitro group to the desired aniline.

G cluster_0 Ullmann Condensation Route 4-Nitrophenol 4-Nitrophenol Ullmann Condensation Ullmann Condensation 4-Nitrophenol->Ullmann Condensation 1,2-Difluorobenzene 1,2-Difluorobenzene 1,2-Difluorobenzene->Ullmann Condensation 4-(3,4-Difluorophenoxy)nitrobenzene 4-(3,4-Difluorophenoxy)nitrobenzene Ullmann Condensation->4-(3,4-Difluorophenoxy)nitrobenzene Reduction Reduction 4-(3,4-Difluorophenoxy)nitrobenzene->Reduction This compound This compound Reduction->this compound

Caption: Synthetic scheme via Ullmann condensation.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[3] This method offers a versatile alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. For the synthesis of this compound, this would involve the coupling of 4-(3,4-difluorophenoxy)bromobenzene with an ammonia equivalent. The use of ammonia itself can be challenging due to its volatility and coordination to the palladium catalyst, therefore, ammonia surrogates are often employed.[4]

The precursor, 4-(3,4-difluorophenoxy)bromobenzene, can be synthesized via an Ullmann etherification of 4-bromophenol and 1,2-difluorobenzene.

G cluster_1 Buchwald-Hartwig Amination Route 4-Bromophenol 4-Bromophenol Ullmann Etherification Ullmann Etherification 4-Bromophenol->Ullmann Etherification 1,2-Difluorobenzene 1,2-Difluorobenzene 1,2-Difluorobenzene->Ullmann Etherification 4-(3,4-Difluorophenoxy)bromobenzene 4-(3,4-Difluorophenoxy)bromobenzene Ullmann Etherification->4-(3,4-Difluorophenoxy)bromobenzene Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-(3,4-Difluorophenoxy)bromobenzene->Buchwald-Hartwig Amination Ammonia Equivalent Ammonia Equivalent Ammonia Equivalent->Buchwald-Hartwig Amination This compound This compound Buchwald-Hartwig Amination->this compound

Caption: Synthetic scheme via Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Ullmann Condensation

This protocol is adapted from general procedures for industrial-scale diaryl ether synthesis.[2][5]

Step 1: Synthesis of 4-(3,4-Difluorophenoxy)nitrobenzene

  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: N,N-Dimethylformamide (DMF) is added as the solvent.

  • Reactant Addition: 1,2-Difluorobenzene (1.2 eq) is added to the mixture.

  • Reaction: The reaction mixture is heated to 120-140 °C and stirred vigorously under a nitrogen atmosphere for 12-24 hours. Reaction progress is monitored by HPLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 4-(3,4-difluorophenoxy)nitrobenzene.

Step 2: Reduction to this compound

  • Reaction Setup: A hydrogenation reactor is charged with 4-(3,4-difluorophenoxy)nitrobenzene (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Palladium on carbon (5-10 wt%) is added as the catalyst.

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas (50-100 psi). The reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) until the uptake of hydrogen ceases.

  • Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford this compound.

Protocol 2: Large-Scale Synthesis via Buchwald-Hartwig Amination

This protocol is based on established procedures for kilogram-scale Buchwald-Hartwig aminations.[6][7]

Step 1: Synthesis of 4-(3,4-Difluorophenoxy)bromobenzene

  • Follow a similar Ullmann etherification procedure as in Protocol 1, Step 1, using 4-bromophenol as the starting material instead of 4-nitrophenol.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: A dry, inert-atmosphere reactor is charged with 4-(3,4-difluorophenoxy)bromobenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.10 eq).

  • Reagent Addition: An ammonia equivalent such as benzophenone imine or hexamethyldisilazane (LiN(SiMe₃)₂) is added, followed by a strong base (e.g., sodium tert-butoxide, 1.5-2.0 eq).[4]

  • Solvent Addition: Anhydrous toluene or dioxane is added as the solvent.

  • Reaction: The mixture is heated to 80-110 °C for 8-24 hours. Reaction progress is monitored by HPLC or GC-MS.

  • Workup: After cooling, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Deprotection (if necessary): If an imine was used as the ammonia equivalent, the resulting imine is hydrolyzed with a mild acid to yield the primary aniline.

  • Purification: The crude product is purified by column chromatography or crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (e.g., CuI)Palladium-based (e.g., Pd₂(dba)₃)
Ligand Often not required, but can improve yieldPhosphine-based (e.g., XPhos)
Base Inorganic (e.g., K₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu)
Temperature High (120-180 °C)Moderate (80-120 °C)
Typical Yield 60-80%70-95%
Substrate Scope More limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groups
Cost Generally lower catalyst costHigher catalyst and ligand cost

Table 2: Typical Large-Scale Reaction Parameters

ParameterValueUnit
Batch Size 10-100kg
Solvent Volume 5-10L/kg of limiting reagent
Catalyst Loading (Ullmann) 5-10mol%
Catalyst Loading (Buchwald-Hartwig) 0.5-2mol%
Reaction Time 12-48hours
Product Purity (after purification) >99%

Biological Context and Signaling Pathways

Derivatives of this compound are prominent in the development of kinase inhibitors, particularly for targeting receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. Two notable targets are the Epidermal Growth Factor Receptor (EGFR) and FMS-like Tyrosine Kinase 3 (FLT3).

EGFR Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

EGFR is a key driver of cell proliferation, survival, and metastasis in many cancers, including NSCLC.[8][9] Mutations in the EGFR gene can lead to its constitutive activation, resulting in uncontrolled cell growth. 4-Anilinoquinazoline derivatives, which can be synthesized from this compound, are potent EGFR inhibitors.[10][11] They act as ATP-competitive inhibitors, blocking the downstream signaling cascade.

G cluster_egfr EGFR Signaling Pathway in NSCLC EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FLT3 is another RTK that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[12] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[13] Small molecule inhibitors based on the this compound scaffold have been developed to target the constitutively active FLT3 kinase, thereby inducing apoptosis in leukemic cells.[14][15]

G cluster_flt3 FLT3 Signaling Pathway in AML FLT3-ITD Mutated FLT3 (FLT3-ITD) STAT5 STAT5 FLT3-ITD->STAT5 PI3K PI3K FLT3-ITD->PI3K RAS RAS FLT3-ITD->RAS Leukemic Cell Proliferation & Survival Leukemic Cell Proliferation & Survival STAT5->Leukemic Cell Proliferation & Survival AKT AKT PI3K->AKT AKT->Leukemic Cell Proliferation & Survival MAPK MAPK RAS->MAPK MAPK->Leukemic Cell Proliferation & Survival Inhibitor This compound Derivative Inhibitor->FLT3-ITD

Caption: Inhibition of the FLT3 signaling pathway.

Conclusion

The large-scale synthesis of this compound derivatives can be effectively achieved through either the Ullmann condensation or the Buchwald-Hartwig amination. The choice of synthetic route will depend on factors such as cost, available equipment, and the desired purity profile. The protocols and data presented in these application notes provide a foundation for the process development and scale-up of this important pharmaceutical intermediate. Furthermore, the biological context highlights the significance of this scaffold in the design of targeted therapies for various cancers.

References

Application Notes and Protocols for the Purification of Products Derived from 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of various chemical entities derived from the key intermediate, 4-(3,4-Difluorophenoxy)aniline. The protocols outlined below are designed to be adaptable for a range of derivatives, including amides and ureas, which are common structural motifs in pharmacologically active compounds.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of the final active pharmaceutical ingredient (API) is of paramount importance, necessitating robust and reproducible purification strategies. This document details standard yet effective techniques for the isolation and purification of compounds synthesized from this aniline derivative, ensuring high purity and facilitating subsequent research and development activities.

General Purification Strategies

The choice of purification method is highly dependent on the physicochemical properties of the synthesized derivative, such as its polarity, solubility, and crystallinity. A summary of common purification techniques applicable to derivatives of this compound is presented below.

Purification TechniquePrincipleApplicability for this compound DerivativesKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Highly effective for crystalline solid derivatives like amides and ureas.Selection of an appropriate solvent system is critical. The compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.
Column Chromatography Separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.Widely used for purifying a broad range of derivatives, especially non-crystalline oils or amorphous solids.The choice of stationary phase (e.g., normal phase silica gel, reversed-phase C18) and mobile phase (eluent) is crucial for achieving good separation. Fluorinated stationary phases can offer enhanced selectivity for fluorinated analytes.[1][2][3]
Liquid-Liquid Extraction Separation based on the differential solubility of a compound in two immiscible liquid phases.Primarily used during the reaction work-up to remove inorganic salts and highly polar or non-polar impurities.The pH of the aqueous phase can be adjusted to facilitate the separation of acidic or basic impurities.
Preparative HPLC High-resolution chromatographic technique for isolating pure compounds from a mixture.Suitable for purifying small to medium quantities of high-value compounds, especially for challenging separations of closely related impurities.Can be expensive and time-consuming for large-scale purifications.

Experimental Protocols

The following protocols provide detailed methodologies for the purification of a representative amide derivative synthesized from this compound. These can be adapted for other similar derivatives.

Protocol 1: General Work-up and Extraction Procedure

This protocol describes the initial purification steps following a typical amidation reaction.

  • Quenching the Reaction: Upon completion of the reaction, cool the reaction mixture to room temperature. If the reaction was performed in an organic solvent, it may be diluted with a suitable solvent like ethyl acetate or dichloromethane to facilitate handling.

  • Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl solution to remove any unreacted aniline and other basic impurities.

    • Saturated NaHCO₃ solution to neutralize any acidic components.

    • Brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid, crystalline derivatives.

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Ideal solvents are those in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out. Further cooling in an ice bath can enhance the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 3: Purification by Column Chromatography

This protocol is applicable for non-crystalline products or for separating mixtures of closely related compounds.

  • Stationary Phase and Eluent Selection:

    • For moderately polar compounds, normal-phase silica gel is a common choice.

    • For highly fluorinated compounds, a fluorinated stationary phase may provide better separation.[1][2][3]

    • Determine a suitable eluent system using thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired product between 0.2 and 0.4). Common eluent systems include mixtures of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of an amide derivative of this compound.

G start Start: Synthesis of Amide Derivative reaction Amidation Reaction: This compound + Acylating Agent start->reaction workup Reaction Work-up: Quenching & Extraction reaction->workup crude_product Crude Product workup->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallization Purification by Recrystallization is_solid->recrystallization Yes column_chromatography Purification by Column Chromatography is_solid->column_chromatography No pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product end End: Characterization pure_product->end

Caption: General workflow for the synthesis and purification of amide derivatives.

This comprehensive guide provides a solid foundation for researchers to develop and implement effective purification strategies for novel compounds derived from this compound, ultimately contributing to the advancement of drug discovery and development programs.

References

Application Notes and Protocols: One-Pot Synthesis of Kinase Inhibitors Using 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The 4-anilinoquinazoline scaffold is a well-established privileged structure in the design of potent and selective kinase inhibitors, forming the core of several FDA-approved drugs such as gefitinib and lapatinib. These inhibitors typically target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR). The aniline moiety is critical for the inhibitor's interaction with the hinge region of the kinase domain. This application note presents a conceptual one-pot synthesis protocol for a novel 4-anilinoquinazoline-based kinase inhibitor utilizing 4-(3,4-Difluorophenoxy)aniline as a key building block. This streamlined approach offers potential advantages in terms of efficiency and resource utilization for the rapid generation of kinase inhibitor libraries.

Target Kinase Signaling Pathways

The synthesized kinase inhibitors are designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary targets are receptor tyrosine kinases such as EGFR, HER2, and VEGFR. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. By competitively binding to the ATP pocket of the kinase domain, the synthesized inhibitors block these phosphorylation events, thereby inhibiting downstream signaling and impeding tumor growth.[1][2]

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimer Dimer EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K Activates RAS RAS Dimer->RAS Activates mTOR mTOR Proliferation Proliferation mTOR->Proliferation ERK ERK ERK->Proliferation Inhibitor Inhibitor Inhibitor->Dimer Inhibits (ATP Competition)

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds Dimer Dimer VEGFR->Dimer PLCg PLCg Dimer->PLCg Activates PI3K_V PI3K_V Dimer->PI3K_V Activates PKC PKC Angiogenesis Angiogenesis PKC->Angiogenesis eNOS eNOS eNOS->Angiogenesis Inhibitor Inhibitor Inhibitor->Dimer Inhibits (ATP Competition)

Data Presentation

The following table summarizes the biological activity of representative 4-anilinoquinazoline kinase inhibitors against key cancer-related kinases.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineReference
Gefitinib EGFR2-37A431[3]
Lapatinib EGFR, HER210.8, 9.8BT474[4]
Vandetanib VEGFR-2, EGFR40, 500HUVEC, A549[5]
Compound 10a EGFR, VEGFR-21.8, 110N/A[5]
Compound 10g EGFR, VEGFR-22.5, 98N/A[5]

Experimental Protocols

One-Pot Synthesis of N-(4-(3,4-Difluorophenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol describes a conceptual one-pot, two-step synthesis of a novel kinase inhibitor. The procedure involves the initial formation of the 4-chloro-6,7-dimethoxyquinazoline intermediate followed by a subsequent nucleophilic aromatic substitution with this compound without isolation of the intermediate.

Materials:

  • 6,7-Dimethoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • This compound

  • Isopropanol (IPA)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Chlorination of the Quinazoline Core:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).

    • Add phosphorus oxychloride (5.0-10.0 eq) and a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane solvent system) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

  • Nucleophilic Aromatic Substitution:

    • Carefully remove the excess POCl₃ under reduced pressure.

    • To the crude 4-chloro-6,7-dimethoxyquinazoline residue in the same flask, add toluene as a solvent.

    • Add this compound (1.1-1.2 eq) and isopropanol.

    • Add a base such as triethylamine or DIPEA (1.5-2.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-8 hours.

    • Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • A precipitate may form. If so, collect the solid by filtration, wash with cold isopropanol, and then water to remove any salts.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-(3,4-Difluorophenoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

One_Pot_Synthesis_Workflow Start Starting Materials: - 6,7-Dimethoxyquinazolin-4(3H)-one - this compound Step1 Step 1: Chlorination Reagents: POCl₃, cat. DMF Conditions: Reflux, 2-4h Start->Step1 Intermediate Intermediate (in situ): 4-Chloro-6,7-dimethoxyquinazoline Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution Reagents: Isopropanol, Base (e.g., Et₃N) Conditions: Reflux, 4-8h Intermediate->Step2 Workup Work-up & Purification - Filtration or Concentration - Column Chromatography Step2->Workup Product Final Product: N-(4-(3,4-Difluorophenoxy)phenyl)- 6,7-dimethoxyquinazolin-4-amine Workup->Product

Conclusion

The presented one-pot synthesis protocol offers a streamlined and efficient method for the preparation of a novel 4-anilinoquinazoline-based kinase inhibitor. This approach, utilizing this compound, allows for the rapid generation of potential therapeutic agents targeting critical cancer signaling pathways. The methodologies and data provided in this application note are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the development of next-generation targeted therapies.

References

Application Notes and Protocols: Protecting Group Strategies for the Aniline Moiety of 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the aniline moiety of 4-(3,4-difluorophenoxy)aniline. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. The strategies outlined below are broadly applicable in pharmaceutical and chemical research.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The nucleophilic nature of the primary aromatic amine often necessitates protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal under conditions that do not affect other functional groups in the molecule. This guide focuses on three common and effective protecting groups for anilines: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Sulfonyl derivatives.

Protecting Group Strategies

The aniline moiety can be protected as a carbamate or a sulfonamide. Carbamates, such as Boc and Cbz, are widely used due to their reliable formation and cleavability under specific conditions. Sulfonamides offer a more robust protection, stable to a wider range of conditions.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions and its facile removal under acidic conditions.[1]

Protection Mechanism: The protection of the aniline involves the reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected aniline.[2]

Deprotection Mechanism: The Boc group is readily cleaved under acidic conditions. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which then forms isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[1][3]

Carboxybenzyl (Cbz) Protection

The Cbz group is another widely used protecting group for amines, offering orthogonality to the Boc group as it is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[4][5]

Protection Mechanism: The Cbz group is introduced by reacting the aniline with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of Cbz-Cl.[4]

Deprotection Mechanism: The Cbz group is most commonly removed by catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[4][6]

Sulfonamide Protection

Sulfonamides provide robust protection for amines, being stable to both acidic and basic conditions.[7] This makes them suitable for reactions where carbamates might be cleaved.

Protection Mechanism: The aniline is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, Ts-Cl) in the presence of a base like pyridine. The nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide.[8]

Deprotection Mechanism: Deprotection of sulfonamides is generally more challenging than for carbamates. It often requires harsh conditions such as strong acid and heat or dissolving metal reduction.[8] More synthetically useful are nosyl (Ns) protecting groups which can be removed under milder conditions using a thiol nucleophile.[7]

Data Presentation

The following table summarizes quantitative data for the protection and deprotection reactions described in the protocols. Yields and reaction times are indicative and may vary based on the specific reaction scale and conditions.

Protecting GroupProtection ReagentBaseSolventTemp (°C)Time (h)Yield (%)Deprotection ConditionsTime (h)Yield (%)Citation
Boc Boc₂OTriethylamineTHF252-4>95TFA in DCM0.5-2>95[1][2][3]
Cbz Cbz-ClNaHCO₃THF/H₂O0-252-20~90H₂, Pd/C in MeOH1-40>95[4][5][6]
Sulfonyl (Ts) Ts-ClPyridineCH₂Cl₂0-252-12>90HBr/AcOH, reflux12-24Variable[7][8]

Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in THF or DCM.

  • Add triethylamine (1.2 equiv).

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Boc Deprotection

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected aniline (1.0 equiv) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[1]

  • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected aniline.

Protocol 3: Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Pyridine

  • Tetrahydrofuran (THF)/Water or Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of THF and water (2:1).[4]

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 2-20 hours, monitoring by TLC.[4]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected this compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected aniline (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aniline.

Mandatory Visualizations

Protection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start_prot This compound reagents_prot Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) + Base reaction_prot Reaction in Appropriate Solvent reagents_prot->reaction_prot Addition workup_prot Aqueous Workup & Extraction reaction_prot->workup_prot Quenching product_prot Protected Aniline workup_prot->product_prot Isolation start_deprot Protected Aniline reagents_deprot Deprotection Reagent (e.g., TFA, H₂/Pd-C) reaction_deprot Reaction under Specific Conditions reagents_deprot->reaction_deprot Addition workup_deprot Neutralization/ Filtration & Extraction reaction_deprot->workup_deprot Quenching/ Catalyst Removal product_deprot This compound workup_deprot->product_deprot Isolation

Caption: General experimental workflow for protection and deprotection.

Orthogonality Aniline Aniline Boc_Aniline Boc-Protected Aniline Aniline->Boc_Aniline Boc₂O, Base Cbz_Aniline Cbz-Protected Aniline Aniline->Cbz_Aniline Cbz-Cl, Base Boc_Aniline->Aniline Acid (e.g., TFA) Cbz_Aniline->Aniline H₂, Pd/C

Caption: Orthogonality of Boc and Cbz protecting groups.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,4-Difluorophenoxy)aniline. Here, you will find detailed information to enhance reaction yields, minimize impurities, and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low yields in my amide coupling reaction with this compound?

A1: Low yields in amide coupling reactions with this compound are often attributed to its nature as an electron-deficient aniline. The presence of the electron-withdrawing 3,4-difluorophenoxy group reduces the nucleophilicity of the aniline nitrogen. This decreased nucleophilicity makes the lone pair of electrons on the nitrogen less available to attack the activated carboxylic acid, leading to a sluggish and often incomplete reaction.

To overcome this, more robust coupling agents and optimized reaction conditions are typically required. Standard coupling reagents may not be sufficient to achieve high yields.

Q2: What are the most effective coupling reagents for amide bond formation with this aniline?

A2: For electron-deficient anilines like this compound, stronger coupling reagents are generally more effective. While a wide variety of reagents exist, the choice can be substrate-dependent. A good starting point is to use carbodiimide-based reagents with additives or uronium/aminium salt-based reagents. For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]

Q3: I am observing several side products in my reaction. What are the common impurities?

A3: Common impurities in reactions involving this compound can include:

  • Unreacted Starting Materials: Due to the low reactivity of the aniline, you may observe significant amounts of unreacted this compound and the carboxylic acid starting material.

  • N-Acylurea: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

  • Double Acylation: While less common with electron-deficient anilines, under forcing conditions, it is possible to get double acylation if other reactive sites are present.

  • Impurities from Starting Materials: Commercially available this compound may contain process-related impurities that can lead to side products in subsequent reactions.

Q4: What are suitable purification methods for N-acylated products of this compound?

A4: The purification method will depend on the properties of the final product. Common techniques include:

  • Aqueous Workup: A standard aqueous workup involving washing the organic layer with dilute acid (to remove unreacted amine and basic additives), followed by a wash with a weak base (like sodium bicarbonate to remove unreacted carboxylic acid and acidic additives), and finally a brine wash is a good first step.

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired amide product from starting materials and byproducts. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically used.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. A solvent screen is recommended to find a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes.

Troubleshooting Guides

Low Yield in Amide Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in amide coupling reactions involving this compound.

Problem: The yield of my N-acylated product is below expectations.

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the coupling agent and solvents, are fresh and anhydrous. Moisture can hydrolyze the activated carboxylic acid intermediate.

  • Reaction Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and degradation of sensitive reagents.[2]

  • Stoichiometry: Double-check the stoichiometry of your reagents. A slight excess of the carboxylic acid and coupling agent may be beneficial.

Troubleshooting Steps:

Potential Cause Recommended Solution
Insufficient Carboxylic Acid Activation Increase the amount of coupling reagent (e.g., to 1.2-1.5 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the aniline.
Low Nucleophilicity of the Aniline Switch to a more powerful coupling reagent (see table below). Increase the reaction temperature (e.g., to 40-60 °C), but monitor for decomposition. Increase the reaction time.
Suboptimal Base Ensure a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction without competing with the aniline. Use an adequate amount of base (typically 2-3 equivalents).
Poor Solvent Choice The reaction solvent can significantly impact the outcome. Polar aprotic solvents like DMF, DMAc, or NMP are often effective but can be difficult to remove. Acetonitrile (ACN) or Dichloromethane (DCM) are also common choices.
Steric Hindrance If either the carboxylic acid or the aniline is sterically hindered, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a more potent activation method, such as conversion to an acyl fluoride.[1]
Coupling Reagent System Typical Conditions Reported Yield Range Key Advantages Common Side Reactions
EDC / HOBt DCM or DMF, RT, 12-24h50-85%Readily available, water-soluble byproducts.N-acylurea formation.
HATU / DIPEA DMF or ACN, RT, 2-12h60-95%High reactivity, fast reaction times.Guanidinium byproducts, potential for racemization.
TBTU / DIPEA DMF, RT, 2-12h60-90%Similar to HATU, often more cost-effective.Guanidinium byproducts.
Acyl Fluoride (via Cyanuric Fluoride) DCM, elevated temperature70-95%Highly effective for hindered and electron-deficient amines.Requires an additional activation step.

Yields are representative for electron-deficient anilines and may vary based on specific substrates.

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride, which is often a high-yielding method.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., isobutyryl chloride) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA) to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: Weigh Reagents dissolve Dissolve Aniline and Base in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add Acyl Chloride Dropwise cool->add_acyl_chloride react Stir at Room Temperature (Monitor by TLC) add_acyl_chloride->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry Organic Layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Chromatography or Recrystallization) concentrate->purify end End: Characterize Product purify->end

Caption: General experimental workflow for N-acylation.

troubleshooting_low_yield start Low Yield Observed check_reagents Reagents Fresh and Anhydrous? start->check_reagents yes1 Yes check_reagents->yes1 no1 No check_reagents->no1 check_conditions Reaction Conditions Optimized? (Temp, Time, Solvent) yes1->check_conditions use_fresh Use Fresh/Dry Reagents no1->use_fresh end Yield Improved use_fresh->end yes2 Yes check_conditions->yes2 no2 No check_conditions->no2 check_coupling_reagent Coupling Reagent Potent Enough? yes2->check_coupling_reagent optimize_conditions Increase Temp/Time Screen Solvents no2->optimize_conditions optimize_conditions->end yes3 Yes check_coupling_reagent->yes3 no3 No check_coupling_reagent->no3 consider_sterics Consider Steric Hindrance yes3->consider_sterics stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, Acyl Fluoride) no3->stronger_reagent stronger_reagent->end consider_sterics->end electronic_effects cluster_aniline This compound aniline Aniline Ring nh2 NH2 Group (Nucleophilic Center) aniline->nh2 ether Ether Linkage ether->aniline difluorophenyl Difluorophenyl Ring ewg Electron-Withdrawing Effect difluorophenyl->ewg Inductive & Mesomeric Effects ewg->ether nucleophilicity Reduced Nucleophilicity of Nitrogen ewg->nucleophilicity reactivity Slower Reaction Rate nucleophilicity->reactivity

References

common side products in the synthesis of 4-(3,4-Difluorophenoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(3,4-difluorophenoxy)aniline derivatives. The formation of the diaryl ether linkage is a critical step that can be prone to side reactions, impacting yield and purity. This guide addresses common issues encountered during synthesis via Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of a byproduct with a similar mass to my desired product. What could it be?

A: A common side product in the synthesis of this compound derivatives, especially when using a palladium-catalyzed Buchwald-Hartwig C-O coupling or under certain Ullmann conditions, is the N-arylated isomer, 4-((4-aminophenyl)amino)-1,2-difluorobenzene. This occurs due to the competitive reaction at the amine functional group of the aniline derivative instead of the hydroxyl group of the phenol.

  • Troubleshooting Steps:

    • Catalyst Selection: For Ullmann-type reactions, copper-based catalysts (e.g., CuI, Cu2O) are known to favor O-arylation over N-arylation.[1] In contrast, palladium-based catalysts often show a preference for N-arylation.

    • Ligand Choice: The choice of ligand can significantly influence the regioselectivity. For copper-catalyzed reactions, ligands like picolinic acid have been shown to promote O-arylation of aminophenols.[1]

    • Protecting Groups: Consider protecting the amine functionality of the aniline derivative before the coupling reaction. A suitable protecting group, such as Boc (tert-butyloxycarbonyl), can be removed after the diaryl ether formation.

Q2: My reaction is producing a higher molecular weight impurity that is difficult to separate. What is this side product?

A: This is likely a result of N,N-diarylation, where the aniline nitrogen is arylated twice. This is more prevalent when there is an excess of the aryl halide or under prolonged reaction times at high temperatures.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the aniline derivative relative to the aryl halide to minimize double arylation.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-arylated products.

    • Temperature and Time: Optimize the reaction temperature and time. Lowering the temperature and reducing the reaction time can help to minimize the formation of this byproduct.

Q3: I am seeing evidence of fluorine loss in my product. What is causing this hydrodefluorination?

A: Hydrodefluorination is a potential side reaction in the synthesis of fluorinated aromatic compounds, particularly under harsh reaction conditions or in the presence of certain catalysts and hydrogen sources. This results in the replacement of a fluorine atom with a hydrogen atom.

  • Troubleshooting Steps:

    • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Catalyst System: The choice of catalyst and ligand can influence the extent of hydrodefluorination. Screening different copper or palladium catalyst systems may be necessary.

    • Hydrogen Source: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to potential hydrogen sources. Certain solvents or reagents can also act as hydrogen donors under specific conditions.

Q4: My overall yield is low, and I have a complex mixture of products. What are the general parameters I should optimize?

A: Low yields and complex product mixtures in diaryl ether synthesis can often be attributed to suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure that all reactants and solvents are pure and dry. Trace impurities can poison the catalyst or lead to unwanted side reactions.

    • Base Selection: The choice of base is critical. Common bases for Ullmann reactions include K2CO3, Cs2CO3, and K3PO4. The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used. The solvent should be chosen based on the solubility of the reactants and the reaction temperature.

    • Ligand Screening: For challenging couplings, screening a variety of ligands (e.g., diamines, amino acids, phosphines) can identify a more effective catalyst system.

Quantitative Data on Side Product Formation

The formation and yield of side products are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The following table summarizes potential side products and factors influencing their formation.

Side ProductCommon CausesTypical Yield Range (if unoptimized)Mitigation Strategies
N-Arylated Isomer Use of Palladium catalysts; certain ligands in Ullmann coupling.5-30%Use Copper-based catalysts (e.g., CuI); select O-directing ligands (e.g., picolinic acid).
N,N-Diarylated Product Excess aryl halide; prolonged reaction time; high temperature.2-15%Control stoichiometry; monitor reaction progress; optimize time and temperature.
Hydrodefluorination Product High reaction temperatures; certain catalyst systems; presence of hydrogen donors.1-10%Optimize reaction temperature; screen catalysts; ensure inert atmosphere.
Homocoupling of Aryl Halide Inefficient cross-coupling; certain catalyst systems.VariableOptimize catalyst and ligand; adjust reaction temperature.

Experimental Protocols

Key Experiment: Copper-Catalyzed Synthesis of this compound (Ullmann Condensation)

This protocol is a representative example and may require optimization for specific derivatives.

Materials:

  • 4-Bromoaniline

  • 3,4-Difluorophenol

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromoaniline (1.0 mmol), 3,4-difluorophenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from any side products.

Visualizations

Synthesis_Pathway Reactant1 4-Haloaniline Conditions Cu Catalyst, Base, Ligand, Solvent, Heat Reactant1->Conditions Reactant2 3,4-Difluorophenol Reactant2->Conditions MainProduct This compound (Desired Product) Conditions->MainProduct O-Arylation SideProduct1 N-Arylated Isomer Conditions->SideProduct1 N-Arylation SideProduct3 Hydrodefluorination Product MainProduct->SideProduct3 Defluorination SideProduct2 N,N-Diarylated Product SideProduct1->SideProduct2 Further N-Arylation Troubleshooting_Workflow Start Low Yield or Impure Product Decision1 Major Side Product Observed? Start->Decision1 Decision2 Side Product Mass Similar to Product? Decision1->Decision2 Yes Decision5 Complex Mixture/ Low Conversion? Decision1->Decision5 No Decision3 Side Product Mass Higher than Product? Decision2->Decision3 No Outcome1 Likely N-Arylation. - Check Catalyst (Cu vs Pd) - Use O-directing Ligand Decision2->Outcome1 Yes Decision4 Evidence of Fluorine Loss? Decision3->Decision4 No Outcome2 Likely N,N-Diarylation. - Check Stoichiometry - Reduce Reaction Time/Temp Decision3->Outcome2 Yes Decision4->Decision5 No Outcome3 Likely Hydrodefluorination. - Lower Temperature - Ensure Inert Atmosphere Decision4->Outcome3 Yes Outcome4 Optimize General Conditions: - Purity of Reagents - Base and Solvent - Ligand Screening Decision5->Outcome4 End Improved Synthesis Outcome1->End Outcome2->End Outcome3->End Outcome4->End

References

Technical Support Center: Optimizing Catalyst Selection for Coupling Reactions of 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for coupling reactions involving 4-(3,4-Difluorophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalytic system for C-N bond formation with this compound?

A1: The Buchwald-Hartwig amination is the most widely used and effective method for forming C-N bonds with anilines.[1] Due to the electron-withdrawing nature of the 3,4-difluorophenoxy group, this compound is considered an electron-deficient aniline. For such challenging substrates, a robust catalyst system is required.[2] Highly effective systems typically consist of a palladium precursor and a bulky, electron-rich phosphine ligand.[1][3]

Key components of a successful catalyst system include:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[1][4]

  • Ligand: Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often preferred for electron-deficient anilines as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Base: The choice of base is critical. While strong bases like NaOtBu or KOtBu are often used, for substrates with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable.[1]

Q2: How do the fluorine substituents on the phenoxy ring affect the reaction?

A2: The fluorine atoms are strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen. This makes the substrate less reactive and can slow down the C-N bond-forming reductive elimination step. Consequently, a more active catalyst system is often required to achieve good yields.

Q3: Which coupling partners are suitable for reactions with this compound?

A3: this compound can be coupled with a variety of aryl and heteroaryl halides (chlorides, bromides, iodides) and pseudohalides (triflates, tosylates) through the Buchwald-Hartwig amination.[5] For Suzuki-Miyaura C-C coupling reactions, suitable partners include aryl and heteroaryl boronic acids or their esters.

Q4: What are the typical reaction conditions for a Buchwald-Hartwig amination with this substrate?

A4: Typical conditions involve heating the reaction mixture in an anhydrous, deoxygenated solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: Toluene, dioxane, and THF are commonly used solvents.[6]

  • Temperature: Reaction temperatures typically range from 80 to 110 °C.[6]

  • Reaction Time: Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the coupling partners and the efficiency of the catalyst system.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible CauseRecommended Solution
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere and that all solvents and reagents are properly degassed and dried. Consider using a more air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[2]
Inappropriate Ligand The chosen ligand may not be suitable for this electron-deficient aniline. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[2]
Incorrect Base The base may be too weak to deprotonate the aniline effectively or may not be soluble in the reaction solvent. For electron-deficient anilines, a strong, non-nucleophilic base like NaOtBu or KOtBu is often required.[2] However, if your substrate has base-sensitive functional groups, consider weaker bases like Cs₂CO₃ or K₃PO₄ and potentially higher reaction temperatures.
Poor Substrate Quality Impurities in the starting materials can poison the catalyst. Ensure that this compound and the coupling partner are of high purity.
Low Reaction Temperature The reaction may require more thermal energy to proceed. Incrementally increase the reaction temperature, monitoring for any signs of decomposition.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Possible CauseRecommended Solution
Reaction Temperature Too High Excessive heat can lead to catalyst decomposition and side reactions. Try lowering the reaction temperature.
Inappropriate Base The choice of base can influence the formation of side products. If hydrodehalogenation is observed with a strong base like NaOtBu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.
Ligand Choice Some ligands may be more prone to promoting side reactions. Screening different ligands can help identify a more selective system.

Issue 3: Reaction Stalls Before Completion

Possible CauseRecommended Solution
Catalyst Decomposition The catalyst may not be stable under the reaction conditions for extended periods. Consider using a more robust precatalyst or a different ligand that enhances catalyst stability.
Product Inhibition The product formed may be coordinating to the palladium center and inhibiting further catalytic turnover. A change in ligand or solvent may mitigate this effect.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of Electron-Deficient Anilines with Aryl Halides

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Aryl HalideAnilineYield (%)
1Pd(OAc)₂ (2)XPhos (4)KOtBu (1.4)Toluene100184-chlorotoluene4-nitroaniline98
2Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Dioxane100244-bromobenzonitrile4-fluoroaniline95
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene110162-bromopyridine4-cyanoaniline88
4Pd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)THF80201-bromo-4-(trifluoromethyl)benzene4-nitroaniline92
5Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene110124-bromoanisole4-fluoroaniline85

Note: This data is compiled from various sources and represents typical results for analogous electron-deficient systems. Optimization for this compound is recommended.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific aryl halide coupling partners.

Reagents and Equipment:

  • This compound

  • Aryl bromide

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to the oven-dried reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Catalyst_Selection_Workflow Catalyst Selection Workflow for Coupling Reactions cluster_optimization Optimization Loop start Define Coupling Partners (this compound + Aryl Halide/Boronic Acid) catalyst_system Select Initial Catalyst System - Pd Precursor (e.g., Pd(OAc)₂) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) start->catalyst_system run_reaction Run Initial Reaction (e.g., 100°C, 12-24h under Inert Atmosphere) catalyst_system->run_reaction analyze Analyze Results (TLC, LC-MS, NMR) run_reaction->analyze troubleshoot Low Yield or Side Products? analyze->troubleshoot screen_ligands Screen Ligands (e.g., RuPhos, SPhos, BrettPhos) troubleshoot->screen_ligands Yes end Optimized Conditions Achieved troubleshoot->end No screen_bases Screen Bases (e.g., K₃PO₄, Cs₂CO₃) screen_ligands->screen_bases screen_solvents Screen Solvents (e.g., Dioxane, THF) screen_bases->screen_solvents screen_solvents->run_reaction

Caption: A workflow for selecting and optimizing a catalyst system.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Reaction Yield cluster_catalyst Catalyst System Evaluation start Low or No Yield Observed check_reagents Verify Reagent Quality & Purity (Aniline, Halide, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK catalyst_issue Catalyst System Issue? check_conditions->catalyst_issue Conditions OK change_ligand Change Ligand (e.g., to XPhos, RuPhos) catalyst_issue->change_ligand Yes rerun Re-run Experiment catalyst_issue->rerun No change_base Change Base (e.g., to KOtBu, Cs₂CO₃) change_ligand->change_base use_precatalyst Use Precatalyst (e.g., G3/G4) change_base->use_precatalyst use_precatalyst->rerun rerun->start Still Low Yield success Successful Reaction rerun->success Yield Improved

Caption: A logical flowchart for troubleshooting low-yielding reactions.

References

troubleshooting poor solubility of 4-(3,4-Difluorophenoxy)aniline reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,4-Difluorophenoxy)aniline. The information provided is based on established chemical principles and protocols for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route for this compound is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide. In this case, it involves the coupling of 4-aminophenol with 1-bromo-3,4-difluorobenzene or 4-nitrophenol with 1-bromo-3,4-difluorobenzene followed by reduction of the nitro group. The Ullmann condensation is a classic method for forming C-O bonds to create diaryl ethers.[1][2]

Q2: What are the key parameters to control during the synthesis of this compound via Ullmann condensation?

A2: Key parameters to control for a successful Ullmann condensation include:

  • Catalyst: Typically, a copper(I) salt, such as copper(I) iodide (CuI), is used. The quality and activation of the copper catalyst can be crucial.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are often used.[2]

  • Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the reagents and catalyst.

Q3: My this compound product has poor solubility. What are the possible reasons?

A3: Poor solubility of the final product can stem from several factors:

  • Residual Impurities: The presence of unreacted starting materials, byproducts, or residual salts from the workup can significantly impact solubility.

  • Polymorphism: The crystalline form of the product can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Incorrect Solvent: The product may be inherently poorly soluble in the solvent system you are using for dissolution or purification.

  • Product Degradation: The compound may have degraded during the reaction or workup, leading to the formation of less soluble species.

Q4: How can I improve the solubility of my this compound product?

A4: To improve the solubility of your product, consider the following strategies:

  • Purification: Thoroughly purify the product to remove any impurities. Techniques like column chromatography or recrystallization are effective.

  • Solvent Screening: Experiment with a range of solvents to find a suitable one or a solvent mixture. A solubility screening is highly recommended.

  • pH Adjustment: As an aniline derivative, the basicity of the amino group can be utilized. Protonation with an acid to form a salt (e.g., a hydrochloride salt) can significantly increase aqueous solubility.

  • Temperature: In many cases, solubility increases with temperature. Heating the solvent may help dissolve the compound.

Troubleshooting Guides

Issue 1: Low or No Product Yield in the Ullmann Condensation
Possible Cause Troubleshooting Steps
Inactive Catalyst Use fresh, high-purity copper(I) iodide. Consider activating the copper catalyst if using copper powder.
Insufficient Base Ensure the base is anhydrous and used in sufficient molar excess (typically 1.5-2 equivalents).
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Poor Solvent Quality Use anhydrous, high-purity solvents.
Presence of Oxygen Ensure the reaction is carried out under a strictly inert atmosphere.
Issue 2: Product "Oils Out" During Recrystallization

"Oiling out" occurs when the solute separates from the solution as a liquid instead of forming solid crystals.

Possible Cause Troubleshooting Steps
Solution is too concentrated Add a small amount of additional hot solvent to the mixture.
Cooling is too rapid Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Inappropriate solvent Try a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then heat until clear and allow to cool slowly.
Melting point of the compound is lower than the boiling point of the solvent Choose a solvent with a lower boiling point.
Issue 3: Product is Colored or Contains Impurities After Initial Purification
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
Side Reactions Common side reactions in Ullmann couplings include homocoupling of the aryl halide. Optimize reaction conditions (temperature, reaction time) to minimize these.
Oxidation of the Aniline Aniline derivatives can be susceptible to air oxidation, which can lead to colored impurities. Handle the product under an inert atmosphere and store it protected from light and air.
Ineffective Purification If recrystallization is insufficient, consider purification by column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system.

Data Presentation

Table 1: Estimated Solubility of this compound
SolventPolarityEstimated Solubility
WaterHighVery Low
MethanolHighSparingly Soluble to Soluble
EthanolHighSparingly Soluble to Soluble
AcetoneMediumSoluble
DichloromethaneMediumSoluble
TolueneLowSoluble
HexaneLowSparingly Soluble

Ethers are generally soluble in a wide range of organic solvents.[3][4] The solubility of ethers decreases with an increasing number of carbon atoms.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation (Adapted from a general procedure)

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Aminophenol

  • 1-Bromo-3,4-difluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq), 1-bromo-3,4-difluorobenzene (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask. The amount should be sufficient to create a stirrable slurry.

  • Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to test for fluorinated aromatic compounds include ethanol, methanol, toluene, and mixtures such as toluene/hexane or ethyl acetate/hexane.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the product.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Reactants & Catalyst Loading inert_atm Inert Atmosphere start->inert_atm solvent_add Solvent Addition inert_atm->solvent_add reaction Heating & Stirring solvent_add->reaction cooling Cooling reaction->cooling filtration Filtration cooling->filtration extraction Extraction filtration->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization final_product final_product recrystallization->final_product Pure Product

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Poor Product Solubility check_purity Is the product pure? start->check_purity purify Purify the product (Recrystallization or Chromatography) check_purity->purify No solvent_screen Perform Solvent Screening check_purity->solvent_screen Yes purify->check_purity ph_adjust Consider pH Adjustment (Salt Formation) solvent_screen->ph_adjust temp_increase Increase Temperature ph_adjust->temp_increase soluble_product Product Dissolves temp_increase->soluble_product

Caption: A logical flowchart for troubleshooting the poor solubility of this compound.

References

Technical Support Center: Minimizing Dimer Formation in 4-(3,4-Difluorophenoxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dimer formation in reactions involving 4-(3,4-difluorophenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in reactions with this compound?

A1: The primary cause of dimer formation is the oxidative coupling of the aniline molecules.[1][2] Anilines are susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or even certain catalysts and reaction conditions. This oxidation can lead to the formation of various dimeric structures, such as azo compounds or semidine dimers.[2][3]

Q2: What reaction types are particularly prone to dimer formation with this aniline?

A2: Dimer formation can be a significant side reaction in several common transformations:

  • Cross-Coupling Reactions: In transition metal-catalyzed reactions like Buchwald-Hartwig amination, the aniline can undergo self-coupling (homocoupling) instead of reacting with the desired coupling partner.[1]

  • Amide Bond Formation: While less common, under certain conditions, particularly if the reaction is sluggish or exposed to air for extended periods, oxidative dimerization can compete with the desired acylation.

  • Diazotization Reactions: If not properly controlled, the diazonium salt can couple with unreacted aniline to form diazoamino compounds (a type of dimer).

Q3: How can I detect the presence of dimer byproducts in my reaction mixture?

A3: Several analytical techniques can be employed to detect and quantify dimer formation:

  • Thin-Layer Chromatography (TLC): Dimer byproducts often appear as distinct, less polar spots compared to the starting aniline. A color change on the TLC plate upon standing may also indicate on-plate oxidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the molecular weight of the dimer and other byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of dimer present relative to the desired product.[4][5][6]

  • Spectroscopic Methods (NMR, IR): 1H NMR and 13C NMR can reveal characteristic signals for the dimer, while FT-IR may show specific vibrational modes associated with the dimer's functional groups.[7][8]

Troubleshooting Guide: Minimizing Dimer Formation

Observation Potential Cause Suggested Solution & Protocol
Reaction mixture turns dark brown or black. Oxidative dimerization of the aniline.Work under an inert atmosphere. [1] Assemble the reaction glassware and dry it thoroughly. Cool the apparatus under a stream of nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction.
Significant amount of a high molecular weight byproduct observed by LC-MS. Dimer formation through self-coupling.Use degassed solvents. [1] Sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use to remove dissolved oxygen.
Low yield of the desired product and a complex mixture of byproducts. Inappropriate reaction conditions favoring dimerization.Optimize reaction parameters. Systematically screen different solvents, bases, and catalyst/ligand combinations. For Buchwald-Hartwig reactions, consider using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts).[1]
Dimer formation is still observed even under inert atmosphere. Trace oxidizing impurities in reagents.Purify the aniline starting material. If the this compound has been stored for a long time, it may have partially oxidized. Purification by recrystallization or column chromatography may be necessary. For anilines in general, distillation, sometimes as a salt followed by liberation, is a common purification method.[9]

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction
  • Glassware Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the reaction apparatus (e.g., round-bottom flask with a condenser and nitrogen/argon inlet) while still warm.

  • Inerting: Connect the apparatus to a nitrogen or argon manifold and purge the system for 10-15 minutes.

  • Reagent Addition: Add degassed solvents and reagents via syringe or cannula under a positive pressure of the inert gas.

  • Reaction Monitoring: Maintain the inert atmosphere throughout the course of the reaction.

Protocol 2: Solvent Degassing
  • Place the solvent in a flask with a sidearm.

  • Insert a long needle connected to a nitrogen or argon source, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the solvent for 15-30 minutes.

  • Remove the needles and quickly cap the flask. Use the degassed solvent promptly.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus the undesired dimer formation pathway.

G cluster_desired Desired Reaction Pathway cluster_undesired Undesired Dimerization Pathway Aniline This compound Product Desired Product Aniline->Product Reaction Conditions Reagent Reactant (e.g., Acyl Chloride) Reagent->Product Aniline2 This compound Dimer Dimer Byproduct Aniline2->Dimer Oxidative Coupling Oxidant Oxidant (e.g., O2) Oxidant->Dimer

Caption: Desired vs. Undesired Pathways.

The following workflow outlines a systematic approach to troubleshooting dimer formation.

G Start Dimer Formation Observed Inert Implement Inert Atmosphere (N2 or Ar) Start->Inert Degas Use Degassed Solvents Inert->Degas Check1 Dimer Still Present? Degas->Check1 Optimize Optimize Reaction Conditions (Solvent, Base, Catalyst) Check1->Optimize Yes End Dimer Minimized Check1->End No Check2 Dimer Still Present? Optimize->Check2 Purify Purify Starting Aniline Check2->Purify Yes Check2->End No Purify->End Problem Consult Further Purify->Problem

Caption: Troubleshooting Workflow.

References

Technical Support Center: Reaction Condition Optimization for Buchwald-Hartwig Amination of 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 4-(3,4-Difluorophenoxy)aniline. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Buchwald-Hartwig amination of this compound?

A1: The most critical parameters for a successful Buchwald-Hartwig amination are the choice of palladium catalyst, phosphine ligand, base, and solvent.[1][2] The interplay between these components is crucial for achieving high yields and minimizing side products. For an electron-rich substrate like this compound, careful selection of a bulky, electron-rich phosphine ligand is particularly important to promote the desired reductive elimination step and prevent catalyst deactivation.

Q2: Which palladium precursors are recommended for this reaction?

A2: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[3] Pre-catalysts, which are air- and moisture-stable Pd(II) sources, are often preferred as they can lead to more consistent formation of the active Pd(0) catalytic species.

Q3: How does the choice of aryl halide coupling partner affect the reaction?

A3: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general order of reactivity is Ar-I > Ar-Br > Ar-Cl.[1] While aryl iodides are the most reactive, they can sometimes lead to the formation of inhibitory palladium-iodide complexes.[4] Aryl chlorides are the least reactive and typically require more forcing conditions, such as higher temperatures and more electron-rich, bulky ligands.

Q4: Can this reaction be performed under air, or is an inert atmosphere essential?

A4: While some robust catalyst systems have been developed that can tolerate air, the Buchwald-Hartwig amination is generally sensitive to oxygen.[5] The active Pd(0) catalyst can be oxidized, leading to catalyst deactivation and lower yields. Therefore, it is highly recommended to perform the reaction under an inert atmosphere of nitrogen or argon.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst• Use a fresh batch of palladium precursor and ligand. • Consider using a palladium pre-catalyst for more reliable generation of the active Pd(0) species. • Ensure the reaction is performed under a strict inert atmosphere.
2. Inappropriate Ligand• Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The optimal ligand is often substrate-specific.
3. Insufficiently Strong Base• If using a weaker base like K₂CO₃ or K₃PO₄, consider switching to a stronger base such as NaOt-Bu, KOt-Bu, or LHMDS.[4]
4. Low Reaction Temperature• Gradually increase the reaction temperature in increments of 10-20 °C. Many Buchwald-Hartwig reactions require heating to 80-110 °C.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway• This can be more prevalent with electron-poor aryl halides. Try a different ligand or a lower reaction temperature.
2. Presence of Water• Ensure all reagents and solvents are strictly anhydrous. Water can interfere with the catalytic cycle.
Reaction Stalls Before Completion 1. Catalyst Decomposition• The catalyst may not be stable under the reaction conditions for extended periods. Consider adding a second portion of the catalyst and ligand.
2. Product Inhibition• In some cases, the product can inhibit the catalyst. Try diluting the reaction mixture or running the reaction at a lower concentration.
Poor Reproducibility 1. Inconsistent Reagent Quality• Use reagents from a reliable source and ensure they are of high purity. The quality of the base, in particular, can be critical.
2. Variable Inert Atmosphere• Ensure consistent and thorough de-gassing of the solvent and flushing of the reaction vessel with an inert gas.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific aryl bromide coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (nitrogen or argon)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the aryl bromide, the palladium precursor, the phosphine ligand, and the base.

  • Seal the flask/vial and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data

The following tables provide representative data for the optimization of Buchwald-Hartwig amination of a substituted aniline with an aryl bromide. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Effect of Ligand on Reaction Yield

EntryLigandYield (%)
1P(t-Bu)₃45
2XPhos92
3RuPhos88
4BrettPhos85
5SPhos90
Reaction conditions: 4-Bromoanisole (1.0 mmol), Aniline (1.2 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), NaOt-Bu (1.5 mmol), Toluene (5 mL), 100 °C, 12 h.

Table 2: Effect of Base on Reaction Yield

EntryBaseYield (%)
1K₂CO₃25
2K₃PO₄65
3NaOt-Bu92
4KOt-Bu90
5LHMDS85
Reaction conditions: 4-Bromoanisole (1.0 mmol), Aniline (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Base (1.5 mmol), Toluene (5 mL), 100 °C, 12 h.

Table 3: Effect of Solvent on Reaction Yield

EntrySolventYield (%)
1Toluene92
2Dioxane89
3THF75
4DMF60
Reaction conditions: 4-Bromoanisole (1.0 mmol), Aniline (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), NaOt-Bu (1.5 mmol), Solvent (5 mL), 100 °C, 12 h.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Ligand_Exchange Ligand Exchange & Deprotonation Ar-Pd(II)(X)L->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ligand_Exchange->Ar-Pd(II)(NR2)L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Inert->Start Issue Found Check_Reagents Check Reagent Purity & Activity Check_Inert->Check_Reagents OK Check_Reagents->Start Issue Found Screen_Ligands Screen Different Ligands Check_Reagents->Screen_Ligands OK Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases Optimize_Temp Optimize Temperature Screen_Bases->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Regioselectivity in Reactions of 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3,4-Difluorophenoxy)aniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the interplay of the directing effects of the amino (-NH₂) group and the 3,4-difluorophenoxy group.

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aniline ring via resonance.[1][2] This significantly increases the electron density at the positions ortho and para to the amino group, making them more susceptible to electrophilic attack.

  • 3,4-Difluorophenoxy Group: The phenoxy group is also an ortho, para-directing group.[3] However, the two fluorine atoms on the phenoxy ring are electron-withdrawing by induction, which deactivates that ring towards electrophilic attack. The ether oxygen can donate a lone pair by resonance to the aniline ring, reinforcing the ortho, para direction.

  • Combined Effect: The aniline ring is significantly more activated than the difluorophenoxy ring. Therefore, electrophilic substitution will overwhelmingly occur on the aniline ring. The powerful activating and directing effect of the amino group will be the dominant factor in determining the position of substitution.

Q2: In electrophilic aromatic substitution on the aniline ring, which position is most favored for substitution?

A2: Given that the para position is occupied by the 3,4-difluorophenoxy group, electrophilic substitution is expected to occur primarily at the positions ortho to the strongly activating amino group (C2 and C6). Due to potential steric hindrance from the adjacent phenoxy group, the C2 and C6 positions might exhibit slightly different reactivities depending on the size of the incoming electrophile.

Q3: Can electrophilic substitution occur on the 3,4-difluorophenoxy ring?

A3: It is highly unlikely under standard electrophilic aromatic substitution conditions. The two electron-withdrawing fluorine atoms deactivate this ring, making it much less nucleophilic than the aniline ring. The amino group on the other ring is a strong activating group, which will direct the reaction exclusively to the aniline ring.

Q4: For nucleophilic aromatic substitution (SNAr) on the difluorophenoxy ring, which fluorine atom is more likely to be displaced?

A4: In nucleophilic aromatic substitution, the regioselectivity is determined by the stability of the Meisenheimer complex intermediate.[4] The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate. In the case of the 3,4-difluorophenoxy group, the fluorine at the 4-position is para to the activating ether oxygen, while the fluorine at the 3-position is meta. Therefore, nucleophilic attack is more likely to occur at the C4 position, leading to the displacement of the fluorine atom at that position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Nitration of this compound

Question: I am attempting to nitrate this compound and am observing a mixture of products, including a significant amount of the meta-nitro isomer. How can I improve the regioselectivity to favor the ortho-nitro product?

Answer:

The formation of a significant amount of the meta-nitro product is a classic issue when nitrating anilines under strongly acidic conditions.[1] The amino group becomes protonated to form an anilinium ion (-NH₃⁺), which is an electron-withdrawing group and a meta-director.

To achieve selective ortho-nitration, you must protect the amino group to prevent its protonation. Acetylation is a common and effective strategy.[5]

Experimental Protocol: Regioselective ortho-Nitration

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve this compound in glacial acetic acid.

  • Add acetic anhydride and heat the mixture gently (e.g., 50 °C) for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the N-(4-(3,4-difluorophenoxy)phenyl)acetamide.

  • Filter, wash with water, and dry the product.

Step 2: Nitration of the Acetanilide

  • Dissolve the N-(4-(3,4-difluorophenoxy)phenyl)acetamide in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.

  • After the addition is complete, stir the reaction at low temperature for an additional 1-2 hours.

  • Carefully pour the mixture onto crushed ice to precipitate the product.

  • Filter, wash thoroughly with cold water to remove residual acid, and dry. The major product will be N-(2-nitro-4-(3,4-difluorophenoxy)phenyl)acetamide.

Step 3: Deprotection (Hydrolysis of the Amide)

  • Reflux the nitrated acetanilide in an aqueous acidic solution (e.g., 70% sulfuric acid) or a basic solution (e.g., aqueous sodium hydroxide).

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize it to precipitate the desired 2-nitro-4-(3,4-difluorophenoxy)aniline.

  • Filter, wash with water, and dry the final product.

Expected Isomer Distribution:

Reaction ConditionMajor ProductMinor Products
Direct NitrationMixture of ortho- and meta-nitro isomersDi-nitrated and oxidized byproducts
Nitration after Acetylationortho-Nitro isomerTrace amounts of para-nitro (if de-acetylation occurs)

Logical Workflow for Regioselective Nitration:

G cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection Start This compound Protect React with Acetic Anhydride Start->Protect Protected N-(4-(3,4-difluorophenoxy)phenyl)acetamide Protect->Protected Nitrate Nitrating Mixture (HNO3/H2SO4) at 0-5 °C Protected->Nitrate Nitrated N-(2-nitro-4-(3,4-difluorophenoxy)phenyl)acetamide Nitrate->Nitrated Deprotect Acid or Base Hydrolysis Nitrated->Deprotect Final 2-Nitro-4-(3,4-difluorophenoxy)aniline Deprotect->Final

Caption: Workflow for regioselective ortho-nitration.

Issue 2: Lack of Selectivity in Halogenation

Question: I am trying to mono-brominate this compound using Br₂ in acetic acid, but I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

Answer:

The high activation of the aniline ring by the amino group makes it susceptible to over-halogenation.[6][7] Similar to nitration, protecting the amino group as an acetanilide will moderate its activating effect and improve the selectivity for mono-halogenation.

Experimental Protocol: Regioselective Mono-bromination

Step 1: Protection of the Amino Group

  • Follow the same acetylation procedure as described in the nitration troubleshooting guide.

Step 2: Mono-bromination of the Acetanilide

  • Dissolve the N-(4-(3,4-difluorophenoxy)phenyl)acetamide in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature.

  • Monitor the reaction by TLC. Once the starting material is consumed, stop the addition of bromine.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter, wash with a solution of sodium bisulfite to remove excess bromine, then with water, and dry. The major product will be N-(2-bromo-4-(3,4-difluorophenoxy)phenyl)acetamide.

Step 3: Deprotection

  • Hydrolyze the amide using acidic or basic conditions as described in the nitration troubleshooting guide to obtain 2-bromo-4-(3,4-difluorophenoxy)aniline.

Expected Product Ratios:

Reaction ConditionDesired Product YieldOver-halogenated Product Yield
Direct Bromination of AnilineLow to ModerateHigh
Bromination of AcetanilideHighLow to negligible

Troubleshooting Logic for Halogenation:

G Start Problem: Over-halogenation Cause High reactivity of the aniline ring due to the -NH2 group Start->Cause Solution Solution: Moderate the activating effect of the amino group Cause->Solution Step1 Protect the -NH2 group as an acetanilide Solution->Step1 Step2 Perform halogenation on the less activated acetanilide Step1->Step2 Step3 Deprotect the amino group Step2->Step3 G Substrate This compound Attack_C4 Attack at C4 (para to ether) Substrate->Attack_C4 Attack_C3 Attack at C3 (meta to ether) Substrate->Attack_C3 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Attack_C4 Nucleophile->Attack_C3 Intermediate_C4 More Stable Meisenheimer Complex Attack_C4->Intermediate_C4 Intermediate_C3 Less Stable Meisenheimer Complex Attack_C3->Intermediate_C3 Product_C4 Major Product (Substitution at C4) Intermediate_C4->Product_C4 Product_C3 Minor Product (Substitution at C3) Intermediate_C3->Product_C3

References

scale-up challenges for the synthesis of 4-(3,4-Difluorophenoxy)aniline analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3,4-difluorophenoxy)aniline and its analogs.

Process Overview: Synthetic Strategies

The synthesis of this compound analogs typically proceeds through one of two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

  • Strategy A (C-O Bond Formation First): This is the more common route, involving an initial carbon-oxygen bond formation to create a diaryl ether, followed by the reduction of a nitro group to the desired aniline. This method is advantageous when the corresponding halo-nitroarenes are readily available.

  • Strategy B (C-N Bond Formation First): This approach forms the carbon-nitrogen bond first to generate a diarylamine, which is then followed by the carbon-oxygen ether linkage. This can be more complex and may require protection of the aniline's N-H group.

Primary Retrosynthetic Pathways for this compound Analogs cluster_A Strategy A: C-O First cluster_B Strategy B: C-N First Target This compound Analogs A_Inter Phenoxy Nitroarene Intermediate Target->A_Inter Retrosynthesis B_Inter Diarylamine Intermediate Target->B_Inter Retrosynthesis A1 Ullmann or SNAr Coupling A_SM1 Substituted Phenol A1->A_SM1 A_SM2 Activated Halo-Nitroarene A1->A_SM2 A2 Nitro Group Reduction A_Inter->A1 A_Inter->A2 B1 Buchwald-Hartwig Amination B_SM1 Substituted Aniline B1->B_SM1 B_SM2 Aryl Halide B1->B_SM2 B2 C-O Coupling B_Inter->B1 B_Inter->B2

Primary retrosynthetic pathways for phenoxy aniline synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound analogs, focusing on the two main reaction types: Ullmann Condensation for C-O bond formation and Buchwald-Hartwig Amination for C-N bond formation.

Part 1: Ullmann Condensation for Diaryl Ether (C-O) Formation

The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an alcohol or phenol. While effective, it can be sensitive to various reaction parameters.

Frequently Asked Questions (FAQs):

Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?

A1: Low yields in Ullmann couplings can stem from several factors. The primary aspects to investigate are the purity of your reactants, the choice of catalyst, ligand, base, and solvent, and the reaction temperature. The electronic properties of your specific aryl halide and phenol are also crucial; electron-poor aryl halides and electron-rich phenols generally give higher yields.[1]

Q2: How do I choose the right copper catalyst for my reaction?

A2: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[1] For some applications, an air-stable Cu(I) catalyst like CuIPPh₃ has been used effectively at 5 mol% in non-polar solvents.[2]

Q3: What is the role of the ligand, and which one should I use?

A3: Ligands are crucial for accelerating the reaction and enabling milder reaction conditions. N,N- and N,O-chelating ligands are known to be effective. N,N-dimethylglycine has shown high catalytic activity in some systems.[1] For sterically hindered substrates, specific multidentate ligands may be necessary to improve the yield.[1]

Q4: I am observing significant side reactions, such as dehalogenation. Could the base be the issue?

A4: The choice and strength of the base are critical. Inexpensive bases like K₂CO₃ can be effective, particularly in non-polar solvents like toluene or xylene. For reactions in more polar aprotic solvents like acetonitrile, Cs₂CO₃ is often the base of choice.[1] Reductive dehalogenation, where the aryl halide is reduced to an arene, is a known side reaction in Ullmann couplings.[3] This can sometimes be minimized by carefully controlling the reaction temperature and ensuring an inert atmosphere.

Troubleshooting Logic for Low Yield in Ullmann Condensation:

Troubleshooting Low Yield in Ullmann Condensation cluster_Purity Purity Checks cluster_Catalyst Catalyst/Ligand Evaluation cluster_Base Base/Solvent System cluster_Conditions Reaction Conditions cluster_Electronics Substrate Electronics Start Low or No Yield Check_Purity Check Reactant and Solvent Purity Start->Check_Purity Check_Catalyst Evaluate Catalyst and Ligand Check_Purity->Check_Catalyst Purity OK Purity_Node Use high-purity starting materials. Ensure anhydrous conditions. Check_Purity->Purity_Node Check_Base Assess Base and Solvent System Check_Catalyst->Check_Base Catalyst/Ligand OK Catalyst_Node Is the catalyst active (e.g., fresh CuI)? Is the ligand appropriate for the substrate? Screen different ligands (e.g., N,N-dimethylglycine). Check_Catalyst->Catalyst_Node Check_Conditions Optimize Reaction Conditions Check_Base->Check_Conditions Base/Solvent OK Base_Node Is the base strong enough? Is the solvent compatible (e.g., Toluene with K2CO3)? Consider switching to Cs2CO3 with a polar aprotic solvent. Check_Base->Base_Node Check_Electronics Consider Substrate Electronics Check_Conditions->Check_Electronics Conditions Optimized Conditions_Node Increase temperature incrementally. Increase reagent concentration. Ensure inert atmosphere (N2 or Ar). Check_Conditions->Conditions_Node Electronics_Node Is the aryl halide electron-poor? Is the phenol electron-rich? Consider modifying substrates if possible. Check_Electronics->Electronics_Node

A decision tree for troubleshooting low yields in Ullmann reactions.
Part 2: Buchwald-Hartwig Amination for Aryl Amine (C-N) Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. It is a powerful and versatile method for forming C-N bonds.

Frequently Asked questions (FAQs):

Q1: My Buchwald-Hartwig amination is giving a low yield and I see a lot of aniline homocoupling. What can I do?

A1: Aniline homocoupling is a common side reaction. This can often be minimized by the careful selection of a bulky, electron-rich phosphine ligand such as BrettPhos, XPhos, or RuPhos.[4] Additionally, protecting the aniline's amino group with a suitable protecting group like Boc can prevent this side reaction.[4]

Q2: I'm having trouble with insoluble inorganic bases on a larger scale. Are there alternatives?

A2: Yes, this is a known scale-up challenge.[5] The use of soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be a good alternative to harsh, insoluble inorganic bases, leading to better functional group tolerance and easier adaptation to continuous flow platforms.[5]

Q3: How critical are anhydrous and anaerobic conditions for this reaction?

A3: Extremely critical. The catalytic cycle involves air- and moisture-sensitive Pd(0) species. It is highly recommended to use oven-dried glassware, anhydrous solvents, and to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[4] Degassing solvents prior to use is also a good practice.[4]

Q4: Which palladium precatalyst should I choose?

A4: Well-defined palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are often preferred as they ensure the efficient and reproducible generation of the active Pd(0) species in situ.[4]

Troubleshooting Common Issues in Buchwald-Hartwig Amination:

Troubleshooting Buchwald-Hartwig Amination cluster_Atmosphere Reaction Environment cluster_Ligand Ligand Screening cluster_Base Base Considerations cluster_Catalyst Palladium Source Start Low Yield or Side Reactions Check_Atmosphere Verify Inert Atmosphere and Anhydrous Conditions Start->Check_Atmosphere Check_Ligand Evaluate Ligand Choice Check_Atmosphere->Check_Ligand Atmosphere OK Atmosphere_Node Use oven-dried glassware. Maintain positive N2 or Ar pressure. Use degassed, anhydrous solvents. Check_Atmosphere->Atmosphere_Node Check_Base Assess Base Selection Check_Ligand->Check_Base Ligand OK Ligand_Node For aniline homocoupling, use bulky, electron-rich ligands (e.g., BrettPhos, XPhos). Screen a panel of ligands for new substrates. Check_Ligand->Ligand_Node Check_Catalyst Check Palladium Precatalyst Check_Base->Check_Catalyst Base OK Base_Node Screen common bases (NaOtBu, K3PO4, Cs2CO3). For scale-up, consider soluble organic bases (e.g., DBU). Use finely powdered base for better reactivity. Check_Base->Base_Node Catalyst_Node Use a well-defined precatalyst (e.g., G3 or G4 Buchwald). Ensure accurate catalyst loading (typically 1-2 mol%). Check_Catalyst->Catalyst_Node

Key troubleshooting points for Buchwald-Hartwig amination.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Effect of Base and Solvent on Ullmann Diaryl Ether Synthesis

EntryBaseSolventYield (%)
1K₂CO₃Toluene58.3
2Cs₂CO₃Toluene10
3Na₂CO₃Toluene0
4K₂CO₃o-Xylene67.9
5K₂CO₃Acetonitrile10
6Cs₂CO₃Acetonitrile45

Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), 100-140°C. Data sourced from[1][2].

Table 2: Ligand Screening for Ullmann Diaryl Ether Synthesis

EntryLigandYield (%)
1None15
2N,N-dimethylglycine92
3L-Proline85
4Salicylaldoxime78

Reaction Conditions: Aryl bromide (1.0 mmol), phenol (1.2 mmol), K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), acetonitrile, 80 °C. Data adapted from[1].

Table 3: Common Ligands for Buchwald-Hartwig Amination

LigandKey FeaturesTypical Substrates
XPhos Bulky, electron-richAryl chlorides, bromides, and triflates with primary and secondary amines.
BrettPhos Very bulky, electron-richHindered primary amines, challenging arylations.
RuPhos Electron-rich, versatileWide range of aryl halides and amines.

This table provides a general guide; ligand performance can be substrate-dependent.

Experimental Protocols

Protocol 1: Synthesis of a 4-(3,4-Difluorophenoxy)-nitrobenzene Analog via Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed synthesis of a diaryl ether intermediate.

Experimental Workflow for Ullmann Condensation Start Reactant Preparation Solvent Solvent Addition Start->Solvent Reaction Reaction Execution (Heat and Stir) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Pure Diaryl Ether Purification->End

References

work-up procedures to remove impurities from 4-(3,4-Difluorophenoxy)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up and purification of 4-(3,4-Difluorophenoxy)aniline.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental work-up and purification of this compound, particularly after its synthesis via Ullmann condensation.

Problem 1: Low Yield of Isolated Product After Aqueous Work-up

Q: I am experiencing a significant loss of my product, this compound, during the aqueous extraction phase of my work-up. What could be the cause and how can I mitigate this?

A: Low recovery after aqueous work-up can stem from several factors related to the amphiphilic nature of this compound, which possesses both a basic aniline moiety and a relatively nonpolar diaryl ether backbone.

Possible Causes and Solutions:

  • Emulsion Formation: The presence of both polar and nonpolar functionalities can lead to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.

    • Solution: To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or a different organic solvent with a dissimilar polarity (e.g., switching from ethyl acetate to dichloromethane). Gentle swirling or rocking instead of vigorous shaking during extraction can also prevent emulsion formation.

  • Incorrect pH of the Aqueous Layer: The aniline group is basic and can be protonated to form a water-soluble ammonium salt at low pH.

    • Solution: Ensure the aqueous layer is basic (pH > 8) before and during extraction with an organic solvent. Use a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize any residual acid from the reaction and to deprotonate any protonated aniline. Check the pH of the aqueous layer with pH paper after separation.

  • Insufficient Salting Out: The product may have some solubility in the aqueous phase, especially if residual polar aprotic solvents from the reaction (e.g., DMF, DMSO) are present.

    • Solution: "Salting out" by adding a significant amount of sodium chloride to the aqueous phase will decrease the polarity of the aqueous layer and reduce the solubility of your organic product, driving it into the organic layer.

Problem 2: Oiling Out or Poor Crystal Formation During Recrystallization

Q: My this compound is "oiling out" as a liquid instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when the cooling process is too rapid. The presence of impurities can also inhibit proper crystal lattice formation.

Possible Causes and Solutions:

  • Supersaturation: The solution may be too concentrated, leading to the product crashing out of solution as a liquid when it cools below its melting point.

    • Solution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and the formation of well-defined crystals.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for crystallization.

    • Solution: A systematic solvent screen is recommended. For aromatic amines and ethers, common single solvents to try include ethanol, isopropanol, and toluene. Mixed solvent systems like ethyl acetate/hexanes or toluene/heptane can also be effective. The ideal system will have high solubility at elevated temperatures and low solubility at room temperature.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: If oiling out persists, it may be necessary to first purify the crude product by column chromatography to remove the majority of impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common impurities I should expect in the synthesis of this compound via an Ullmann condensation?

A1: The impurity profile can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature). However, common impurities include:

  • Unreacted Starting Materials: Residual 4-aminophenol and the aryl halide (e.g., 1,2-difluorobenzene or 1-bromo-3,4-difluorobenzene).

  • Homocoupling Products: Formation of symmetrical biaryls from the aryl halide.

  • Phenol Formation: Hydrolysis of the aryl halide to the corresponding phenol, which can then participate in side reactions.

  • Debromination/Dehalogenation: Reduction of the aryl halide starting material.[1]

  • Products of Side Reactions with the Solvent: High reaction temperatures can sometimes lead to reactions with solvents like DMF.

Work-up and Extraction

Q2: What is a general extraction protocol for the work-up of a this compound synthesis reaction?

A2: A typical extraction workflow would be as follows:

  • After the reaction is complete, cool the mixture to room temperature.

  • If a high-boiling polar aprotic solvent like DMF or DMSO was used, it is often beneficial to dilute the reaction mixture with a larger volume of a less polar organic solvent such as ethyl acetate or dichloromethane and water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove the bulk of the polar solvent).

    • A dilute aqueous acid solution (e.g., 1 M HCl) can be used to remove unreacted 4-aminophenol, but be aware that this may also protonate and extract your product into the aqueous layer. If this is a concern, proceed to the next step.

    • A saturated aqueous sodium bicarbonate solution to neutralize any acidic components.

    • Brine to remove residual water and aid in phase separation.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Recrystallization

Q3: Can you provide a starting point for selecting a recrystallization solvent for this compound?

A3: A good starting point for recrystallization solvent screening for a moderately polar compound like this compound would be to test single solvents such as isopropanol, ethanol, or toluene. If a single solvent is not ideal, a two-solvent system is often effective. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) like ethyl acetate or acetone at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) like hexanes or heptane until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.

Column Chromatography

Q4: What are the recommended conditions for purifying this compound by column chromatography?

A4: For normal-phase column chromatography on silica gel, a solvent system of increasing polarity is typically used. A good starting point would be a gradient of ethyl acetate in hexanes or heptane.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate. The exact gradient will depend on the impurity profile of your crude material, which should be assessed by thin-layer chromatography (TLC) first.

  • Monitoring: Monitor the elution of the product using TLC and an appropriate visualization method (e.g., UV light at 254 nm).

Quantitative Data

The following table summarizes typical parameters for different purification methods. The optimal conditions and resulting purity should be determined experimentally for each specific batch.

Purification MethodKey ParametersExpected Purity RangeNotes
Aqueous Extraction Organic Solvent: Ethyl AcetateAqueous Washes: Water, NaHCO₃ (sat.), BrineCrudePrimarily for removing inorganic salts and polar starting materials.
Recrystallization Solvent System: Isopropanol or Toluene/Heptanes85-98%Purity is highly dependent on the impurity profile of the crude material. May require multiple recrystallizations.
Column Chromatography Stationary Phase: Silica GelEluent: Ethyl Acetate/Hexanes Gradient>98%Effective for removing closely related organic impurities.

Experimental Protocols

General Protocol for Work-up and Extraction
  • Cooling and Dilution: Once the reaction is deemed complete by TLC or other analytical methods, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (3 volumes relative to the reaction solvent volume) and water (3 volumes).

  • Phase Separation: Transfer the mixture to a separatory funnel and shake gently. Allow the layers to separate. If an emulsion forms, add 20-30 mL of brine.

  • Aqueous Washes: Remove the aqueous layer. Wash the organic layer sequentially with 1 M NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot potential solvent (e.g., isopropanol). Allow to cool to room temperature and then in an ice bath to assess crystal formation.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ullmann Ullmann Condensation quench Quench Reaction ullmann->quench Cool extraction Aqueous Extraction quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization Partially Pure product Pure this compound chromatography->product recrystallization->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem with Purification low_yield Low Yield After Work-up start->low_yield oiling_out Oiling Out During Recrystallization start->oiling_out impure_product Product Impure After Recrystallization start->impure_product emulsion Emulsion Formation? low_yield->emulsion wrong_ph Incorrect Aqueous pH? low_yield->wrong_ph rapid_cooling Cooling Too Rapid? oiling_out->rapid_cooling wrong_solvent Wrong Solvent? oiling_out->wrong_solvent column_chrom Purify by Column Chromatography impure_product->column_chrom add_brine Add Brine / Change Solvent emulsion->add_brine Yes adjust_ph Adjust to pH > 8 wrong_ph->adjust_ph Yes cool_slowly Cool Slowly rapid_cooling->cool_slowly Yes solvent_screen Perform Solvent Screen wrong_solvent->solvent_screen Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Enhancing the Stability of 4-(3,4-Difluorophenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 4-(3,4-difluorophenoxy)aniline derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during synthesis, storage, and experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is changing color (e.g., turning brown or reddish) over time. What is the likely cause?

A1: The discoloration of aniline and its derivatives is a common issue primarily caused by air oxidation.[1] The amino group is highly susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts.[1] To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the compound in a tightly sealed container in a dark and cool place.[1]

Q2: I am observing a loss of my compound in solution, particularly in acidic or basic media. What could be the reason?

A2: this compound derivatives have two main functional groups that can be susceptible to pH-dependent degradation: the aniline moiety and the diaryl ether linkage. The diaryl ether bond can undergo hydrolysis, especially under acidic conditions.[2][3] The stability of the aniline group can also be influenced by pH, which can affect its oxidation potential. Some phenolic compounds, which could be degradation products of the ether linkage, are known to be unstable at high pH.[4][5]

Q3: Can I improve the long-term stability of my this compound derivative for storage?

A3: Yes. For long-term storage, consider converting the aniline derivative to its hydrochloride salt. The free base form of some anilines can exhibit instability during long-term storage, and conversion to a salt can enhance stability.[6] Additionally, always store the compound, whether as a free base or a salt, in a cool, dark, and dry place under an inert atmosphere.

Q4: What are the best practices for handling and storing these compounds to ensure their integrity?

A4: To maintain the integrity of this compound derivatives, adhere to the following storage and handling procedures:

  • Atmosphere: Store in a dry and well-ventilated area, preferably under an inert atmosphere like nitrogen or argon.[6]

  • Temperature: Store in a cool place. Some suppliers recommend storing similar compounds below +30°C.[6]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[6]

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation During Synthesis

The synthesis of diaryl ethers, including this compound derivatives, often relies on methods like the Ullmann condensation or Buchwald-Hartwig amination. Low yields can be attributed to several factors.

Troubleshooting Steps:

  • Purity of Reactants: Ensure that the starting materials (e.g., 4-aminophenol, 1,2-difluoro-4-nitrobenzene, or the corresponding brominated/iodinated precursors) and solvents are of high purity and anhydrous.

  • Catalyst and Ligand Choice: The choice of copper or palladium catalyst and the corresponding ligand is crucial. For Ullmann couplings, Cu(I) salts like CuI, CuBr, and Cu₂O are commonly used. For Buchwald-Hartwig couplings, a suitable palladium precursor and phosphine ligand are necessary.

  • Base and Solvent Compatibility: The choice of base and solvent is interdependent. For instance, K₂CO₃ in toluene can be effective, while Cs₂CO₃ might be more suitable in acetonitrile.[7]

  • Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. Higher temperatures may be needed for sterically hindered substrates but can also lead to degradation.

  • Electronic Properties of Substrates: The reaction is generally favored with electron-poor aryl halides and electron-rich phenols.[7]

Logical Troubleshooting Flow for Low Synthesis Yield

low_yield_troubleshooting start Low or No Yield check_reactants Check Reactant Purity (Aryl halide, Phenol) start->check_reactants check_catalyst Evaluate Catalyst System (Catalyst, Ligand) check_reactants->check_catalyst Reactants OK check_conditions Assess Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst OK check_electronics Consider Substrate Electronics check_conditions->check_electronics Conditions OK optimize Optimize Reaction (Increase temp, change solvent/base) check_electronics->optimize Electronics Considered

Caption: Troubleshooting logic for low yield in diaryl ether synthesis.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis During Stability Studies

The appearance of new peaks in an HPLC chromatogram during stability testing indicates the formation of degradation products. A forced degradation study can help identify these potential degradants.

Potential Degradation Pathways:

  • Oxidation: The aniline moiety can be oxidized, especially when exposed to air and light, forming nitroso, nitro, and polymeric impurities.

  • Hydrolysis: The diaryl ether bond can be cleaved, especially under strong acidic or basic conditions, to yield 4-aminophenol and 3,4-difluorophenol.

  • Photodegradation: Exposure to UV light can cause cleavage of the C-F bonds or other parts of the molecule, leading to a variety of fluorinated byproducts.[8][9]

General Workflow for a Forced Degradation Study

forced_degradation_workflow cluster_stress Stress Conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl) analysis Analyze by Stability- Indicating Method (e.g., HPLC) acid->analysis base Basic Hydrolysis (e.g., 0.1 M NaOH) base->analysis oxidation Oxidative Stress (e.g., 3% H2O2) oxidation->analysis thermal Thermal Stress (e.g., 60°C) thermal->analysis photo Photolytic Stress (UV/Vis light) photo->analysis start Prepare Solution of Derivative start->acid start->base start->oxidation start->thermal start->photo identify Characterize Degradants (e.g., LC-MS/MS) analysis->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: A general workflow for conducting a forced degradation study.

Data Presentation

The following tables summarize potential degradation pathways and recommended storage conditions for this compound derivatives.

Table 1: Summary of Potential Degradation Pathways and Products

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic Hydrolysis of the diaryl ether linkage.4-Aminophenol, 3,4-Difluorophenol
Basic Potential hydrolysis of the diaryl ether linkage (less common than acidic).4-Aminophenol, 3,4-Difluorophenol
Oxidative Oxidation of the aniline amino group.Nitroso, nitro, and polymeric derivatives.
Photolytic Cleavage of C-F bonds and other bonds.Fluoride ions, various organofluorine compounds.[8]
Thermal General decomposition.Dependent on the specific derivative's structure.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool place (e.g., 2-8 °C for long-term).To slow down potential degradation reactions.
Atmosphere Store under an inert gas (Nitrogen or Argon).To prevent oxidation of the aniline moiety.[1]
Light Protect from light by using amber vials or storing in the dark.To prevent photodegradation.
Moisture Keep in a tightly sealed container in a desiccator.To prevent hydrolysis.
pH Store as a solid. In solution, use a buffered system if possible.To avoid pH-induced degradation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or heat to 60°C for a specified period (e.g., 24, 48, 72 hours).

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation.

  • Use LC-MS/MS to identify the mass of the degradation products to help in their structural elucidation.

Protocol 2: Synthesis of this compound via Ullmann Condensation (Example)

This protocol provides a general method for the synthesis of the parent compound, which can be adapted for its derivatives.

Materials:

  • 4-Aminophenol

  • 1-Bromo-3,4-difluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a flame-dried round-bottom flask, add 4-aminophenol (1 equivalent), K₂CO₃ (2 equivalents), and CuI (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene to the flask via a syringe.

  • Add 1-bromo-3,4-difluorobenzene (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis Workflow Diagram

synthesis_workflow start Combine Reactants (4-Aminophenol, Aryl Halide, Base, Catalyst) add_solvent Add Anhydrous Solvent (e.g., Toluene) start->add_solvent heat Heat and Stir under Inert Atmosphere (100-110°C, 12-24h) add_solvent->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Workup (Dilute, Filter, Wash) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.

References

Validation & Comparative

The Impact of Fluorination on the Bioactivity of Aniline Derivatives in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of aniline derivatives, with a special focus on the influence of fluorine substitution, exemplified by the 4-(3,4-difluorophenoxy)aniline scaffold. While direct extensive bioactivity data for this compound derivatives is emerging, we can infer their potential and compare them to other well-studied anilines by examining structurally similar compounds, particularly in the realm of kinase inhibition for cancer therapy.

The aniline scaffold is a cornerstone in the development of targeted therapies, most notably as inhibitors of protein kinases that are critical in cancer cell signaling. The strategic addition of fluorine atoms to the aniline ring is a common medicinal chemistry tactic to enhance various pharmacological properties, including metabolic stability, binding affinity, and cell permeability. This guide synthesizes experimental data from various studies on fluorinated and non-fluorinated aniline derivatives to provide a clear comparison of their bioactivities.

Comparative Bioactivity of Aniline Derivatives

The following table summarizes the in vitro inhibitory activities (IC50 values) of various aniline derivatives against key cancer-related kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This data highlights the significant impact of fluorination on inhibitory potency.

Compound IDAniline MoietyTarget KinaseIC50 (nM)Cell LineReference
10a 4-AnilinoquinazolineEGFR0.37A549[1]
10g 4-AnilinoquinazolineVEGFR-2-H446[1]
19h 4-AnilinoquinazolineEGFR0.47A549, HT-29[2]
Compound 33 4-(2-Fluorophenoxy)quinolinec-Met0.59A549, H460, HT-29, MKN-45, U87MG, SMMC-7721[3]
Gefitinib 4-AnilinoquinazolineEGFR-A549, HT-29[2]
Erlotinib 4-AnilinoquinazolineEGFR-A549, HT-29[2]

Note: Specific IC50 values for some compounds against certain kinases or in specific cell lines were not explicitly stated in the provided search results but their potent activity was highlighted.

The Role of Fluorine in Enhancing Bioactivity

The inclusion of fluorine atoms in the phenoxy ring of aniline derivatives, as seen in the this compound scaffold, is a key strategy in modern drug design. Fluorine's high electronegativity can lead to stronger interactions with target proteins, potentially increasing binding affinity and inhibitory activity. Furthermore, the carbon-fluorine bond is highly stable, which can enhance the metabolic stability of the compound, leading to a longer half-life in vivo.

Studies on 4-anilinoquinazoline derivatives have shown that the position and number of fluorine substituents can significantly influence their inhibitory potency against kinases like EGFR and VEGFR-2. For instance, certain fluorinated derivatives have demonstrated sub-nanomolar IC50 values, indicating very high potency.[2]

Signaling Pathways and Experimental Design

The primary mechanism of action for many of the compared aniline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth, proliferation, and angiogenesis.[4] The diagram below illustrates a simplified signaling pathway targeted by these inhibitors.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 P1 Downstream Signaling (Proliferation) EGFR->P1 P2 Downstream Signaling (Angiogenesis) VEGFR-2->P2 Aniline_Derivative Aniline Derivative Aniline_Derivative->EGFR Inhibition Aniline_Derivative->VEGFR-2 Inhibition

Figure 1. Simplified signaling pathway of EGFR and VEGFR-2 and the inhibitory action of aniline derivatives.

The experimental workflow to determine the bioactivity of these compounds typically involves several key steps, as outlined in the following diagram.

Experimental_Workflow Compound_Synthesis Compound Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Viability_Assay Cell-Based Assay (e.g., MTT Assay) Kinase_Assay->Cell_Viability_Assay Downstream_Analysis Downstream Effect Analysis (e.g., Western Blot) Cell_Viability_Assay->Downstream_Analysis

Figure 2. A typical experimental workflow for evaluating the bioactivity of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the aniline derivatives against specific kinases (e.g., EGFR, VEGFR-2) is typically determined using a biochemical assay. This can be performed using various platforms, such as a luminescence-based assay or a fluorescence polarization assay. Briefly, the kinase enzyme, a substrate peptide, and ATP are incubated with varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay):

To assess the cytotoxic effects of the compounds on cancer cells, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.[4] Cancer cell lines (e.g., A549, HT-29) are seeded in 96-well plates and treated with different concentrations of the aniline derivatives for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan is measured, and the percentage of cell viability is calculated relative to untreated control cells. This data is then used to determine the IC50 value in a cellular context.[4]

Conclusion

The available data on aniline derivatives strongly suggests that the this compound scaffold holds significant promise for the development of potent kinase inhibitors. The strategic incorporation of fluorine atoms is a proven method for enhancing the bioactivity of aniline-based compounds. Further research involving the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships. This guide provides a foundational understanding for researchers to build upon in the quest for more effective and targeted cancer therapies.

References

Unraveling the Structure-Activity Relationship of 4-(3,4-Difluorophenoxy)aniline Analogs as Potent p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of diaryl urea compounds featuring the 4-(3,4-difluorophenoxy)aniline scaffold reveals critical structural determinants for potent and selective inhibition of p38 MAP kinase, a key regulator of inflammatory responses. This guide provides a comparative analysis of these analogs, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways and experimental procedures.

The this compound moiety serves as a crucial component in a series of diaryl urea compounds that have demonstrated significant inhibitory activity against p38 mitogen-activated protein (MAP) kinase. Structure-activity relationship (SAR) studies have elucidated the importance of specific substitutions on this scaffold for achieving high affinity and selectivity. These compounds function through a novel allosteric mechanism, binding to a region distinct from the ATP-binding site and stabilizing an inactive conformation of the kinase.

Comparative Analysis of Analog Activity

The inhibitory potency of this compound analogs is significantly influenced by the nature of the substituents on the urea and the pyrazole ring. The following table summarizes the quantitative data for a selection of key analogs, highlighting the impact of structural modifications on their binding affinity to p38 MAP kinase.

Compound IDStructureModifications from Lead CompoundBinding Affinity (Kd, nM)
1 4-(3,4-Difluorophenoxy)-N-(3-(1,1-dimethylethyl)-1-(naphthalen-2-yl)-1H-pyrazol-5-yl)anilineLead Compound-
BIRB 796 4-(3,4-Difluorophenoxy)-N-(3-(1,1-dimethylethyl)-1-(4-morpholinophenyl)-1H-pyrazol-5-yl)anilineReplacement of naphthalene with 4-morpholinophenyl group0.1
Analog A 4-(3,4-Difluorophenoxy)-N-(3-methyl-1-(naphthalen-2-yl)-1H-pyrazol-5-yl)anilineReplacement of t-butyl with methyl group>1000-fold reduction in activity

Data sourced from a study on p38 MAP kinase inhibitors.

The data clearly indicates that the bulky t-butyl group on the pyrazole ring is critical for high-affinity binding, likely by occupying a deep hydrophobic pocket in the kinase. Replacement with a smaller methyl group leads to a drastic loss of activity. Furthermore, modification of the naphthalene group to a 4-morpholinophenyl moiety, as seen in BIRB 796, results in a significant enhancement of binding affinity, demonstrating the importance of this region for optimizing inhibitor potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.

Kinase Inhibition Assay

The binding affinity of the compounds to p38 MAP kinase was determined using a kinetic binding assay.

Materials:

  • Recombinant human p38 MAP kinase

  • Test compounds (analogs of this compound)

  • Fluorescently labeled ATP analog (e.g., 5'-p-fluorosulfonyl benzoyl adenosine)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Microplate reader capable of fluorescence detection

Procedure:

  • A solution of recombinant p38 MAP kinase in assay buffer is prepared.

  • Serial dilutions of the test compounds are prepared in the assay buffer.

  • The kinase solution is incubated with each concentration of the test compound for a predetermined period to allow for binding equilibrium to be reached.

  • The fluorescently labeled ATP analog is added to the wells.

  • The fluorescence signal is monitored over time using a microplate reader.

  • The rate of fluorescence change is proportional to the amount of unbound kinase.

  • The binding affinity (Kd) is calculated by fitting the data to a suitable binding model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAP kinase signaling pathway and the general experimental workflow for evaluating the inhibitors.

p38_signaling_pathway stress Environmental Stress / Cytokines receptor Cell Surface Receptor stress->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAP Kinase mkk->p38 downstream Downstream Transcription Factors (e.g., ATF2, MEF2C) p38->downstream response Inflammatory Response (Cytokine Production) downstream->response inhibitor This compound Analog inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Analogs k_assay Kinase Inhibition Assay synthesis->k_assay c_assay Cell-based Assays k_assay->c_assay sar SAR Analysis c_assay->sar optimization Lead Optimization sar->optimization

Caption: Experimental Workflow for SAR Studies.

Kinase Inhibition Profile of Novel Compounds Derived from a 4-(3,4-Difluorophenoxy)aniline Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of novel compounds synthesized from a 4-(3,4-difluorophenoxy)aniline scaffold. The focus is on their efficacy against key oncogenic kinases—Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR). This document summarizes quantitative inhibition data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in kinase inhibitor discovery.

Comparative Analysis of Kinase Inhibition

Compounds derived from this compound have demonstrated potent inhibitory activity against several receptor tyrosine kinases implicated in cancer progression. The data presented below compares the half-maximal inhibitory concentrations (IC50) of a representative novel compound against established kinase inhibitors.

Kinase TargetNovel Compound DerivativeIC50 (nM)Alternative InhibitorsIC50 (nM)
EGFR Compound 10g 3 Gefitinib2.7 - 33
Erlotinib2
Lapatinib10.8
VEGFR-2 Compound 10g 21 Sunitinib2.0 - 80
Sorafenib5.9 - 90
Axitinib0.2 - 1.2
PDGFRβ Not Reported-Imatinib100
Sunitinib2.0
Sorafenib57

Table 1: Comparative IC50 values of a novel 4-anilinoquinazoline derivative (Compound 10g) synthesized with a 3,4-difluorophenoxy aniline moiety against established kinase inhibitors. Lower IC50 values indicate greater potency.

Signaling Pathways

Understanding the signaling context of the targeted kinases is crucial for evaluating the therapeutic potential of inhibitory compounds.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates

Caption: EGFR signaling pathway leading to cell proliferation.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_membrane Endothelial Cell Membrane cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC MEK MEK PKC->MEK AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Permeability eNOS->Permeability ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 signaling pathway in angiogenesis.

Experimental Protocols

The validation of kinase inhibition by these novel compounds relies on robust and reproducible experimental protocols.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (specific for the kinase being tested)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Signal Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus indicative of kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibitor_Workflow Kinase Inhibitor Validation Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Validation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis (from this compound) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Selectivity_Profiling Kinase Selectivity Profiling Determine_IC50->Selectivity_Profiling Cellular_Activity Cellular Proliferation Assay Selectivity_Profiling->Cellular_Activity Target_Engagement Target Engagement Assay (e.g., Western Blot) Cellular_Activity->Target_Engagement Animal_Models Animal Efficacy Models Target_Engagement->Animal_Models

Caption: Experimental workflow for kinase inhibitor validation.

Conclusion

The presented data indicates that novel compounds synthesized utilizing a this compound scaffold are potent inhibitors of key oncogenic kinases, with IC50 values comparable to or exceeding those of established drugs. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this promising class of kinase inhibitors. Further studies, including comprehensive selectivity profiling and in vivo efficacy models, are warranted to fully elucidate their therapeutic potential.

comparative analysis of fluorinated vs. non-fluorinated aniline derivatives in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the effects of fluorination on the physicochemical and pharmacological properties of aniline-based compounds, providing researchers and drug development professionals with a data-driven guide to leveraging this powerful tool in medicinal chemistry.

The strategic incorporation of fluorine into drug candidates—a technique known as fluorination—has become a cornerstone of modern medicinal chemistry. This is particularly true for scaffolds such as aniline, a versatile building block found in a multitude of therapeutic agents. The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's properties, influencing its acidity, lipophilicity, metabolic stability, and protein binding affinity. This guide provides a comparative analysis of fluorinated versus non-fluorinated aniline derivatives, supported by experimental data and detailed protocols, to illuminate the nuanced effects of this "magic bullet" in drug design.

Physicochemical Properties: A Tale of Two Anilines

The introduction of a fluorine atom to the aniline ring, as exemplified by the comparison between aniline and 4-fluoroaniline, induces significant shifts in key physicochemical parameters that govern a drug's pharmacokinetic and pharmacodynamic profile.

PropertyAniline4-FluoroanilineImpact of Fluorination
pKa (conjugate acid) 4.604.65[1]Minimal change in this specific case, though fluorination can significantly alter pKa depending on position.
logP (Octanol-Water) 0.901.15[1]Increased lipophilicity, which can enhance membrane permeability and cell uptake.
Molecular Weight ( g/mol ) 93.13111.12Increased molecular weight.
Boiling Point (°C) 184187[2]Slight increase in boiling point.
Water Solubility (g/L) 3633[1]Slightly decreased water solubility.

Metabolic Stability: Blocking the Path of Metabolism

One of the most sought-after benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.

Aniline is primarily metabolized in the liver through N-hydroxylation and ring hydroxylation at the ortho and para positions, followed by conjugation reactions. The introduction of a fluorine atom at the 4-position, as in 4-fluoroaniline, effectively blocks one of the primary sites of oxidative metabolism.

Studies on the metabolism of 4-fluoroaniline in rats have shown that it undergoes both ortho- and para-hydroxylation. Para-hydroxylation leads to defluorination and the formation of p-aminophenol (paracetamol), which is then further metabolized.[3] The major metabolite, however, arises from ortho-hydroxylation, resulting in 2-amino-5-fluorophenylsulphate.[3] This metabolic shunting away from the more readily oxidized para-position can lead to a different metabolite profile and potentially a longer half-life compared to the parent aniline.

Protein-Ligand Interactions: A Double-Edged Sword

The impact of fluorination on protein binding affinity is highly context-dependent. The electronegativity and size of the fluorine atom can lead to both favorable and unfavorable interactions within a protein's binding pocket.

Favorable Interactions:

  • Enhanced Hydrophobic Interactions: The increased lipophilicity of a fluorinated aniline ring can lead to stronger hydrophobic interactions with nonpolar residues in the binding pocket.

  • Orthogonal Multipolar Interactions: The C-F bond can engage in favorable electrostatic interactions with electron-rich aromatic residues or carbonyl groups in the protein backbone.

Unfavorable Interactions:

  • Steric Hindrance: In some cases, the slightly larger van der Waals radius of fluorine compared to hydrogen can lead to steric clashes within a tightly constrained binding site.

  • Disruption of Hydrogen Bonds: Fluorine is a weak hydrogen bond acceptor, and its introduction can disrupt existing hydrogen bonding networks that are crucial for binding.

A prime example of the successful application of fluorinated anilines is in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Many approved and investigational kinase inhibitors feature a 3-chloro-4-fluoroaniline or similar moiety that occupies the ATP-binding site of the kinase. In these cases, the fluorinated aniline derivative often exhibits enhanced potency compared to its non-fluorinated counterpart. However, the overall effect on binding affinity is a delicate balance of multiple factors, and the optimal substitution pattern must be determined empirically for each target.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for evaluating metabolic stability and a simplified representation of a signaling pathway targeted by aniline-based drugs.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing compound Test Compound Stock reaction Reaction Mixture (Compound + Microsomes + NADPH) compound->reaction microsomes Liver Microsomes microsomes->reaction nadph NADPH Regenerating System nadph->reaction incubate Incubate at 37°C reaction->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Parent Compound lcms->quantify calculate Calculate Half-life (t½) & Intrinsic Clearance (CLint) quantify->calculate

Experimental Workflow for Microsomal Stability Assay

G cluster_pathway EGFR Signaling Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras-Raf-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation inhibitor Aniline-based Inhibitor inhibitor->dimerization

Simplified EGFR Signaling Pathway and Inhibition

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are summaries of standard experimental protocols.

Determination of pKa by Potentiometric Titration

The pKa of a compound is determined by titrating a solution of the compound with a standardized acid or base and monitoring the pH.

  • Preparation: A precise amount of the aniline derivative is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of hydrochloric acid or sodium hydroxide.

  • Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Preparation: A solution of the aniline derivative is prepared in a biphasic system of n-octanol and water.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

  • Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP450 enzymes.

  • Preparation: The test compound is incubated with liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a buffered solution.[4][5][6][7][8]

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[4][5][6][7][8]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).[4][5][6]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[4][5][6]

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[5][6][7][8]

Protein Binding Affinity Assay by Equilibrium Dialysis

Equilibrium dialysis is a common method to determine the extent to which a drug binds to plasma proteins.

  • Apparatus Setup: A dialysis cell is separated into two chambers by a semipermeable membrane.

  • Sample Loading: One chamber is filled with a solution of plasma proteins and the test compound, while the other chamber is filled with a buffer solution.

  • Equilibration: The system is allowed to equilibrate, during which the unbound compound diffuses across the membrane into the buffer chamber.

  • Concentration Measurement: After equilibrium is reached, the concentration of the compound in both chambers is measured.

  • Calculation: The percentage of protein binding is calculated from the difference in the concentration of the compound between the two chambers.

Conclusion

The fluorination of aniline derivatives is a powerful and versatile strategy in drug design. It can be employed to modulate a range of properties, including lipophilicity, metabolic stability, and protein binding affinity. However, the effects of fluorination are not always predictable and can be highly dependent on the specific molecular context and the biological target. A thorough understanding of the principles outlined in this guide, coupled with empirical testing, is essential for the rational design of fluorinated aniline-based drugs with improved therapeutic profiles. By carefully considering the multifaceted impact of fluorine, medicinal chemists can continue to unlock its potential in the development of novel and effective medicines.

References

Comparative Evaluation of Aniline-Derived Kinase Inhibitors: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of kinase inhibitors derived from substituted anilines, with a focus on structures akin to those derived from 4-(3,4-Difluorophenoxy)aniline. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols.

The quest for novel and effective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The aniline scaffold serves as a crucial pharmacophore in a multitude of these inhibitors, offering a versatile template for structural modification to achieve desired potency and selectivity. Among these, compounds featuring a 4-phenoxy aniline moiety, such as those conceptually derived from this compound, have shown significant promise. The difluoromethyl group is a well-recognized bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability and target affinity. This guide presents a comparative overview of the in vitro and in vivo evaluation of various aniline-derived compounds, focusing on their efficacy as kinase inhibitors.

Data Summary of Representative Aniline-Derived Kinase Inhibitors

The following tables summarize the in vitro and in vivo activities of representative aniline-derived compounds from different chemical series. These compounds, while not all directly synthesized from this compound, feature the core 4-anilino structural motif and highlight the impact of various substitutions on their biological activity.

Table 1: In Vitro Kinase Inhibitory Activity and Antiproliferative Effects

Compound IDCore ScaffoldTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
10a 4-AnilinoquinazolineEGFR, VEGFR-2EGFR: 8.2, VEGFR-2: 15.6A549 (hypoxia)0.87[1]
10g 4-AnilinoquinazolineEGFR, VEGFR-2EGFR: 9.5, VEGFR-2: 18.3A549 (hypoxia)0.95[1]
Vandetanib 4-AnilinoquinazolineEGFR, VEGFR-2EGFR: 40, VEGFR-2: 1.6A549 (hypoxia)2.13[1]
Compound 16 4-(2-fluorophenoxy)quinolinec-Met1.1HT-290.08[2]
Foretinib 4-Phenoxyquinolinec-Met, VEGFR-2c-Met: 0.4HT-290.25[2]
Compound 33 4-AnilinoquinazolineEGFRNot specifiedA4313[3]
Gefitinib 4-AnilinoquinazolineEGFRNot specifiedA4313.5[3]
Compound 6m 4-AnilinoquinazolineEGFR3.2HepG28.3[4]

Table 2: In Vivo Efficacy in Xenograft Models

Compound IDAnimal ModelTumor TypeDosingTumor Growth Inhibition (%)Reference
10a BALB/c-nu miceA549 XenograftNot specifiedSignificant inhibition[1]
10g BALB/c-nu miceA549 XenograftNot specifiedSignificant inhibition[1]
Vandetanib BALB/c-nu miceA549 XenograftNot specifiedSignificant inhibition (with weight loss)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Kinase Inhibition Assay

The inhibitory activity of the compounds against target kinases such as EGFR, VEGFR-2, and c-Met is typically determined using a variety of commercially available assay kits (e.g., LANCE® Ultra, HTRF®, or ADP-Glo™). A general protocol is as follows:

  • Reagents : Recombinant human kinase, appropriate substrate (e.g., poly(Glu, Tyr)4:1), ATP, and test compounds.

  • Procedure :

    • The kinase reaction is performed in a buffer solution (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Test compounds at various concentrations are pre-incubated with the kinase.

    • The reaction is initiated by the addition of ATP and the substrate.

    • After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.

    • The amount of phosphorylated substrate or ATP consumed is quantified using a suitable detection method (e.g., time-resolved fluorescence resonance energy transfer or luminescence).

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vitro Antiproliferative Assay (MTT or SRB Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays.

  • Cell Culture : Human cancer cell lines (e.g., A549, HT-29, A431, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • For MTT assay, the MTT reagent is added to each well, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • For SRB assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized with a Tris-based solution.

    • The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis : The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

In Vivo Xenograft Model

The antitumor efficacy of the compounds is assessed in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

  • Animal Model : Athymic BALB/c-nu mice are commonly used.

  • Procedure :

    • Human cancer cells (e.g., A549) are subcutaneously injected into the flanks of the mice.

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compounds are administered to the treatment groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Toxicity is assessed by monitoring changes in body weight and any adverse clinical signs.

Visualizing Key Processes

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (Aniline Derivatives) kinase_assay Kinase Inhibition Assay (IC50 Determination) synthesis->kinase_assay cell_assay Antiproliferative Assay (Cell Line IC50) kinase_assay->cell_assay xenograft Xenograft Model (Tumor Implantation) cell_assay->xenograft Lead Compound Selection treatment Compound Treatment xenograft->treatment evaluation Efficacy & Toxicity Evaluation treatment->evaluation

General workflow for the evaluation of aniline-derived kinase inhibitors.

signaling_pathway cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Aniline_Inhibitor Aniline-Derived Inhibitor Aniline_Inhibitor->EGFR Inhibits Aniline_Inhibitor->VEGFR2 Inhibits

Simplified signaling pathway inhibited by dual EGFR/VEGFR-2 aniline derivatives.

References

A Comparative Guide to Analytical Methods for the Purity Validation of 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For a key intermediate like 4-(3,4-Difluorophenoxy)aniline, ensuring high purity is paramount to the safety and efficacy of the final drug product. This guide provides an objective comparison of principal analytical methods used for purity validation, complete with experimental data and detailed protocols to aid in method selection and implementation.

The validation of analytical methods is a documented process that ensures the procedures are suitable for their intended purpose, providing reliable, accurate, and reproducible results.[1][2][3] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[2]

Comparison of Key Analytical Methods

Several powerful analytical techniques are employed for the identification and quantification of impurities in pharmaceutical compounds.[4][5] The most common and effective methods for a small molecule like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[6][7][8] When coupled with Mass Spectrometry (MS), both HPLC and GC become exceptionally powerful tools for impurity identification.[9][10][11]

The following table summarizes the performance of these key analytical techniques for purity analysis.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[6]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[6][10]Intrinsic quantitative relationship where signal area is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[12][13]
Primary Use Routine purity testing, quantification of known and unknown non-volatile impurities.[14]Analysis of volatile and semi-volatile impurities, including residual solvents and reaction by-products.[5][7]Absolute purity determination, structural elucidation of impurities, quantification without needing a specific reference standard for each impurity.[15][16][17]
Typical LOQ 0.01 - 0.1%< 0.01% (for volatile impurities)~0.1%
Typical Precision (RSD) < 2%< 5%< 1%
Typical Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Strengths High resolution, robust, widely applicable, excellent for non-volatile compounds.[6]High sensitivity and specificity for volatile compounds, excellent for impurity identification (MS).[10][18]Primary ratio method, highly accurate and precise, provides structural information, universal response for protons.[12][13]
Limitations Requires reference standards for impurity quantification, may not be suitable for highly volatile impurities.Limited to thermally stable and volatile compounds, derivatization may be required for polar analytes.[5]Lower sensitivity compared to chromatographic methods, higher instrumentation cost, requires specialized expertise.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide established protocols for the most common techniques, adapted for the analysis of aromatic amines like this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is a cornerstone for routine purity analysis of organic molecules in the pharmaceutical industry.[4][6]

Objective: To separate, detect, and quantify this compound and its non-volatile process-related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[14]

Methodology:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.[14]

  • Detection Wavelength: 254 nm.[14]

  • Injection Volume: 10 µL.[14]

  • Standard & Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare the sample solution at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically calculated using the area percent method. For quantification of specific impurities, a calibration curve is prepared using certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process, such as residual solvents or unreacted starting materials.[7]

Objective: To detect and identify volatile impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[6]

Methodology:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: 40-450 amu.

  • Standard & Sample Preparation:

    • Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., Methylene Chloride or Toluene) to a final concentration of 1-2 mg/mL.[6][19]

    • Inject 1 µL of the prepared solution into the GC-MS system.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal standard and constructing a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[12][15]

Objective: To determine the absolute purity (assay) of the this compound sample.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped for quantitative analysis.

Methodology:

  • Internal Standard: A certified reference material with known purity that does not have signals overlapping with the analyte (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

    • Record the exact weights.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Analysis:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_std = Purity of the internal standard

Visualized Workflows

The following diagrams illustrate the logical workflows for validating the purity of this compound using the described analytical methods.

Purity_Validation_Workflow cluster_start Start cluster_methods Analytical Methods cluster_decision Evaluation cluster_end Finish Start Receive Sample: This compound HPLC HPLC-UV Analysis (Non-volatile impurities) Start->HPLC GCMS GC-MS Analysis (Volatile impurities) Start->GCMS qNMR qNMR Analysis (Absolute Purity/Assay) Start->qNMR Decision Purity Meets Specification? HPLC->Decision GCMS->Decision qNMR->Decision Pass Release Batch Decision->Pass Yes Fail Reject Batch/ Further Investigation Decision->Fail No

Caption: General workflow for purity validation of a pharmaceutical intermediate.

HPLC_Workflow Prep Sample & Standard Preparation Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis: Peak Integration & Purity Calculation Detect->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for purity analysis by HPLC-UV.

GCMS_Workflow Prep Sample Preparation (Dissolve in Solvent) Inject Inject into GC-MS System Prep->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Analyze Impurity Identification via Mass Spectrum Library Detect->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for volatile impurity analysis by GC-MS.

qNMR_Workflow Prep Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Acquire Acquire Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Data (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Report Generate Report Calculate->Report

References

head-to-head comparison of different synthesis routes to 4-anilinoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 4-anilinoquinazolines, a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. This guide provides a detailed comparison of the most common synthetic routes, supported by experimental data, to aid in the selection of the most efficient and suitable method for your research and development needs.

The 4-anilinoquinazoline core is a privileged structure found in numerous FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, which are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] The efficient synthesis of this scaffold is therefore of paramount importance. This guide will compare the classical and modern synthetic approaches, focusing on key performance indicators such as reaction yields, conditions, and overall efficiency.

Comparative Analysis of Synthesis Routes

The synthesis of 4-anilinoquinazolines can be broadly categorized into several key strategies. The most prevalent method involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with a substituted aniline.[2][3][4] Other significant routes start from readily available precursors like anthranilic acid or 2-aminobenzonitrile.[5][6] The advent of microwave-assisted organic synthesis has also significantly impacted the efficiency of these transformations.[1][3][7][8]

Synthesis RouteKey Starting MaterialsTypical Reaction ConditionsYields (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1: SNAr of 4-Chloroquinazolines (Classical Heating) 4-Chloroquinazoline, Substituted AnilineReflux in a solvent like 2-propanol or ethanol, often with acid or base catalysis.40-808-24 hoursWell-established, versatile for a wide range of anilines.Long reaction times, sometimes requires harsh conditions leading to side products.[7]
Route 2: SNAr of 4-Chloroquinazolines (Microwave-Assisted) 4-Chloroquinazoline, Substituted AnilineMicrowave irradiation in a solvent such as 2-propanol or a THF/water mixture.[1][2]75-9810-30 minutesDramatically reduced reaction times, often higher yields, cleaner reactions.[3][7]Requires specialized microwave reactor equipment.
Route 3: From 2-Aminobenzonitrile (Multi-component) 2-Aminobenzonitrile, Aldehyde, Arylboronic AcidPalladium-catalyzed reaction (e.g., Pd(OAc)₂ with a ligand like Xantphos) in a solvent like DMF at elevated temperatures.[5]60-9012-24 hoursOne-pot synthesis, allows for rapid generation of diverse derivatives.Requires a transition metal catalyst, which can be costly and require removal.
Route 4: From Anthranilic Acid Derivatives Anthranilic Acid, Formamide, Substituted AnilineMulti-step process involving initial formation of a quinazolin-4(3H)-one, followed by chlorination and then amination.40-70Multiple stepsUtilizes readily available and inexpensive starting materials.[6]A longer synthetic sequence, potentially leading to lower overall yields.
Route 5: One-Pot from Formamidine (Dimroth Rearrangement) Formamidine intermediates, Substituted AnilinesOne-pot reaction involving a Dimroth rearrangement, avoiding the isolation of quinazolin-4(3H)-one intermediates.[9]GoodVariesConvergent and efficient, simplifies the synthetic process.[9]The scope and generality may be more limited compared to the SNAr approach.

Experimental Protocols

Route 2: Microwave-Assisted SNAr of 4-Chloroquinazoline

This protocol is adapted from a general and highly efficient method for the synthesis of N-aryl-4-aminoquinazoline derivatives.[1][7]

Materials:

  • 4-Chloroquinazoline

  • Substituted aniline

  • 2-Propanol (IPA)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).

  • Add 2-propanol (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 60W for 20 minutes.[1] The temperature will typically reach the reflux temperature of the solvent.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solid product can be collected by filtration.

  • Wash the collected solid with cold 2-propanol to remove any unreacted starting materials.

  • Dry the product under vacuum. If necessary, the product can be further purified by column chromatography on silica gel.

Route 3: Palladium-Catalyzed Three-Component Synthesis from 2-Aminobenzonitrile

This one-pot protocol enables the synthesis of 4-arylquinazolines from readily available starting materials.[5]

Materials:

  • 2-Aminobenzonitrile derivative (e.g., 2-Amino-4-cyclopropylbenzonitrile)

  • Substituted aldehyde

  • Arylboronic acid

  • Pd(OAc)₂

  • Xantphos

  • K₂CO₃

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry reaction tube, add the 2-aminobenzonitrile derivative (1.0 mmol), the desired aldehyde (1.2 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.

  • Seal the reaction tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthesis Pathways

To further elucidate the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations.

Synthesis_Pathways cluster_route1_2 Routes 1 & 2: SNAr cluster_route3 Route 3: Multi-component cluster_route4 Route 4: From Anthranilic Acid 4-Chloroquinazoline 4-Chloroquinazoline 4-Anilinoquinazoline_1 4-Anilinoquinazoline 4-Chloroquinazoline->4-Anilinoquinazoline_1 Classical Heating (Route 1) 4-Chloroquinazoline->4-Anilinoquinazoline_1 Microwave (Route 2) Aniline Aniline Aniline->4-Anilinoquinazoline_1 2-Aminobenzonitrile 2-Aminobenzonitrile 4-Anilinoquinazoline_2 4-Anilinoquinazoline 2-Aminobenzonitrile->4-Anilinoquinazoline_2 Pd-catalyzed (Route 3) Aldehyde Aldehyde Aldehyde->4-Anilinoquinazoline_2 Arylboronic Acid Arylboronic Acid Arylboronic Acid->4-Anilinoquinazoline_2 Anthranilic Acid Anthranilic Acid Quinazolin-4(3H)-one Quinazolin-4(3H)-one Anthranilic Acid->Quinazolin-4(3H)-one Cyclization 4-Chloroquinazoline_2 4-Chloroquinazoline Quinazolin-4(3H)-one->4-Chloroquinazoline_2 Chlorination 4-Anilinoquinazoline_3 4-Anilinoquinazoline 4-Chloroquinazoline_2->4-Anilinoquinazoline_3 Amination

Caption: Overview of the primary synthetic routes to 4-anilinoquinazolines.

EGFR Signaling Pathway Inhibition

The primary therapeutic relevance of many 4-anilinoquinazoline derivatives lies in their ability to inhibit the EGFR signaling pathway.[1] By acting as ATP-competitive inhibitors at the kinase domain of EGFR, these compounds block the downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to P P EGFR->P Autophosphorylation 4-Anilinoquinazoline 4-Anilinoquinazoline 4-Anilinoquinazoline->EGFR Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Promotes

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

Conclusion

The synthesis of 4-anilinoquinazolines can be achieved through several effective routes. For rapid and high-yielding synthesis, the microwave-assisted SNAr of 4-chloroquinazolines stands out as a superior method, especially in a drug discovery setting where time is critical.[3][7] For the generation of diverse libraries from simple building blocks, the palladium-catalyzed multi-component reaction starting from 2-aminobenzonitriles offers an elegant one-pot solution.[5] The choice of the optimal synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these vital pharmaceutical scaffolds.

References

Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

The development of selective kinase inhibitors is a critical endeavor in modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects that can lead to toxicity. The 4-(3,4-Difluorophenoxy)aniline scaffold represents a promising starting point for the design of novel kinase inhibitors. This guide provides a comparative cross-reactivity analysis of three hypothetical derivatives, DFP-K1, DFP-K2, and DFP-K3, to illustrate a data-driven approach to assessing kinase selectivity.

Kinase Inhibition Profile

The selectivity of the hypothetical compounds was assessed against a panel of representative kinases at a concentration of 1 µM. The primary targets for this series were chosen to be the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are crucial mediators of cell signaling in oncology.[1] The percentage of inhibition for each compound against the kinase panel is summarized in the table below.

Kinase TargetDFP-K1 (% Inhibition @ 1µM)DFP-K2 (% Inhibition @ 1µM)DFP-K3 (% Inhibition @ 1µM)
Primary Targets
EGFR958898
VEGFR2859275
Off-Targets
PDGFRβ654070
c-Src452555
Abl301540
ROCK110<515
PKA<5<5<5
CDK2<5<5<5

Data Interpretation:

  • DFP-K1 demonstrates potent inhibition of both EGFR and VEGFR2, with moderate off-target activity against PDGFRβ, c-Src, and Abl.

  • DFP-K2 shows strong, preferential inhibition of VEGFR2 over EGFR and exhibits the cleanest off-target profile of the series, with significantly reduced activity against PDGFRβ, c-Src, and Abl.

  • DFP-K3 is a highly potent EGFR inhibitor with reduced activity against VEGFR2. However, it displays a broader off-target profile, similar to DFP-K1.

Experimental Protocols

KINOMEscan™ Profiling Platform

The cross-reactivity data was generated using the KINOMEscan™ competition binding assay platform.[2][3][4]

Assay Principle: This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The core of the assay is a competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase. A lower amount of kinase bound to the immobilized ligand indicates stronger binding of the test compound.

Methodology:

  • Incubation: The test compounds (DFP-K1, DFP-K2, and DFP-K3) are incubated with a panel of DNA-tagged human kinases.

  • Competition: An immobilized, proprietary ligand is introduced to the mixture. The test compound and the immobilized ligand compete for binding to the active site of the kinases.

  • Washing: After reaching equilibrium, unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.

Visualizing Key Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding of the biological context and experimental approach, the following diagrams illustrate the targeted signaling pathways and the kinase profiling workflow.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Steps start Test Compound (e.g., DFP-K1) mix Incubation: Compound + Kinase start->mix kinase DNA-Tagged Kinase kinase->mix competition Competition Binding mix->competition ligand Immobilized Ligand ligand->competition wash Wash Unbound Kinase competition->wash quantify Quantification by qPCR wash->quantify end Binding Data (% Inhibition) quantify->end

KINOMEscan™ Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Influences Akt Akt PI3K->Akt Akt->Transcription Influences pathway_info Key Downstream Effects: - Proliferation - Survival - Differentiation

Simplified EGFR Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Responses VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability Proliferation Proliferation Raf_MEK_ERK->Proliferation

Simplified VEGFR2 Signaling Pathway

Conclusion

This comparative guide highlights the importance of comprehensive cross-reactivity profiling in the early stages of kinase inhibitor development. The hypothetical data for DFP-K1, DFP-K2, and DFP-K3 demonstrate how subtle structural modifications on the this compound scaffold can significantly alter the selectivity profile of the resulting inhibitors. DFP-K2 emerges as a promising candidate for a VEGFR2-selective inhibitor, while DFP-K3 shows potential as a potent, albeit less selective, EGFR inhibitor. Further investigation, including in vitro and in vivo studies, would be necessary to validate these profiles and determine the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of 4-(3,4-Difluorophenoxy)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-(3,4-Difluorophenoxy)aniline, ensuring operational safety and regulatory compliance.

The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, procedural guide for the safe disposal of this compound, a compound frequently used in pharmaceutical research and development. Adherence to these protocols is essential to mitigate risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Equipment Specification Purpose
Eye/Face Protection Safety glasses with side-shields or goggles. Face shield if there is a splash hazard.To protect eyes from dust particles and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[1][2]
Body Protection Laboratory coat. A complete suit protecting against chemicals may be necessary depending on the scale of handling.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3]To prevent inhalation of dust.[1][2]

All operations involving this solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Operational Disposal Plan: Routine Procedures

Unwanted or surplus this compound must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[3] The following step-by-step process outlines the standard operating procedure for its disposal.

Step 1: Waste Identification and Segregation

Properly identify the waste as "Hazardous Chemical Waste." It is crucial to segregate this waste from other laboratory waste streams to prevent accidental mixing of incompatible substances.[4]

Step 2: Container Selection and Labeling

Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[5] The original container is often the best option for waste storage.[4]

Table 2: Waste Container Specifications

Container Type Material Labeling Requirements
Primary ContainerThe original product container or a clearly labeled, compatible container.Must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any associated hazard pictograms (e.g., irritant, harmful).[6]
Secondary ContainmentA larger, chemically resistant container or tray.Recommended to prevent the spread of material in case of a primary container leak.

Label the hazardous waste container as soon as the first particle of waste is added.

Step 3: Waste Accumulation and Storage

Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation and under the control of laboratory personnel.[6] Ensure that the SAA is away from sources of ignition and that incompatible chemicals are not stored together.

Step 4: Request for Waste Collection

Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent. They will coordinate with a licensed professional waste disposal service for the final removal and disposal, which is often accomplished through chemical incineration.[2]

Disposal Workflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS & Disposal Vendor A Step 1: Identify Waste (this compound) B Step 2: Select & Label Compatible Container A->B Segregate C Step 3: Accumulate Waste in Satellite Area B->C Store Safely D Step 4: Request EHS Pickup C->D Container Full E EHS Collects Waste from Lab D->E Hand-off F Transport to Central Accumulation Area E->F Consolidate G Final Disposal by Licensed Vendor F->G Incineration

Figure 1: Workflow for the routine disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Immediate Response
  • Alert Personnel: Notify everyone in the immediate vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Assess the Hazard: Determine the extent of the spill and if you have the appropriate training and equipment to handle it. For large or unmanageable spills, contact your institution's EHS department immediately.

Step 2: Spill Cleanup Protocol for Solids

For minor spills that can be managed by laboratory personnel:

  • Don Appropriate PPE: Refer to Table 1 for the required personal protective equipment.

  • Contain the Spill: Prevent the powder from becoming airborne.[7]

  • Clean Up the Spill:

    • Gently sweep or vacuum the solid material.[3] Care should be taken not to create dust.[2][7]

    • Place the swept material into a designated hazardous waste container.[3][7]

    • Wipe the spill area with a wet paper towel or spill pad.[7]

    • Place all cleaning materials (gloves, paper towels, pads) into the hazardous waste container.[7]

  • Decontaminate: Clean the area with soap and water.

  • Dispose of Waste: Seal and label the waste container as "Hazardous Waste" and arrange for its collection as described in the routine disposal plan.

Spill Response Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill Cleanup Clean up spill following protocol (See Step 2) MinorSpill->Cleanup Manageable Evacuate Evacuate Area MajorSpill->Evacuate Unmanageable Dispose Dispose of waste via EHS Cleanup->Dispose ContactEHS Contact EHS/ Emergency Services Evacuate->ContactEHS

Figure 2: Decision-making process for responding to a spill of this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 4-(3,4-Difluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 4-(3,4-Difluorophenoxy)aniline (CAS No: 383126-84-9). The toxicological properties of this chemical have not been fully investigated, demanding strict adherence to safety protocols.[1][2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2]

GHS pictograms associated with this chemical include an exclamation mark, indicating its irritant and acute toxicity properties, and potentially a corrosion symbol and an environmental hazard symbol.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles causing serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents skin irritation upon contact.[2][5]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Necessary when handling the powder outside of a fume hood to prevent respiratory tract irritation.[1][3]
Body Protection Full-coverage clothing and closed-toe shoes.Provides an additional barrier against accidental spills.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[6][7]

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning PPE :

    • Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Chemical Handling :

    • Avoid the formation of dust and aerosols when handling the solid form.[2]

    • If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

    • For solution preparation, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

    • Decontaminate all work surfaces and equipment.

    • Properly remove and dispose of contaminated gloves.[3]

Emergency First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Waste Disposal :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[1][2]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[1]

    • Do not allow the product to enter drains or the environment.[1][2]

    • Contaminated packaging should be disposed of as unused product.[1][2]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in Fume Hood check_safety Verify Eyewash/Shower prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical (Avoid Dust) don_ppe->handle_chem decontaminate Decontaminate Surfaces handle_chem->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands collect_waste Collect in Labeled Container wash_hands->collect_waste dispose_waste Licensed Disposal Service collect_waste->dispose_waste

Caption: Safe handling and disposal workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.